Eupalinolide A
Description
heat shock protein inducer from Eupatorium lindleyanum; structure in first source
Properties
IUPAC Name |
[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMABTYJYZFLK-FHEQDPKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855825 | |
| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877822-41-8 | |
| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Eupalinolide A: A Technical Guide to Its Discovery, Isolation, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide A, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-proliferative and anti-metastatic properties, it demonstrates a multimodal mechanism of action involving the induction of apoptosis, autophagy, and cell cycle arrest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its biological evaluation, and an analysis of its impact on key cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological processes are visualized through detailed diagrams.
Discovery and Isolation of this compound from Eupatorium lindleyanum
Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional Chinese medicine for treating respiratory ailments.[1] Modern phytochemical investigations have identified over 100 compounds within this plant, with sesquiterpene lactones being one of the most abundant and pharmacologically significant classes of constituents.[1][2] this compound is a notable sesquiterpene lactone isolated from this plant.[1]
General Extraction and Fractionation Protocol
While a complete, unified protocol for the initial large-scale extraction and fractionation of this compound is not detailed in a single source, a general procedure can be inferred from standard phytochemical practices and related studies on E. lindleyanum. The process typically begins with the collection and preparation of the plant material, followed by solvent extraction and subsequent fractionation to isolate compounds of interest.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized to a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. A common method involves maceration or percolation with 70-80% ethanol.[3] The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This process separates compounds based on their polarity, with this compound and other sesquiterpenoid lactones typically concentrating in the ethyl acetate and n-butanol fractions.
Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC)
A specific and efficient method for the preparative isolation and purification of this compound from the n-butanol fraction of an ethanol extract of Eupatorium lindleyanum has been developed using High-Speed Counter-Current Chromatography (HSCCC).
Experimental Protocol: HSCCC Purification of this compound
-
HSCCC Apparatus: A TBE-300B preparative HSCCC instrument equipped with three multilayer coil separation columns and a 20 mL sample loop is used. The system includes a TBP-50A pump, a TBD-2000 UV detector, and a CT-10A column temperature controller.
-
Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:4:2:3 (v/v/v/v) is prepared. The phases are separated after equilibration, with the upper phase used as the stationary phase and the lower phase as the mobile phase.
-
Separation Procedure:
-
The multiplayer coil column is filled with the upper stationary phase.
-
The apparatus is rotated at 900 rpm while the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.
-
After hydrodynamic equilibrium is reached, a 10 mL sample solution containing 540 mg of the dried n-butanol fraction dissolved in the two-phase solvent system is injected into the sample loop.
-
The effluent from the column is continuously monitored by the UV detector at 254 nm.
-
Fractions are collected based on the resulting chromatogram.
-
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
Isolation Yield and Purity
The following table summarizes the quantitative data from the HSCCC purification of this compound from a 540 mg sample of the n-butanol fraction of Eupatorium lindleyanum.
| Compound | Yield (mg) | Purity (%) |
| This compound | 17.9 | 97.9 |
Biological Activity and Mechanistic Evaluation
This compound has been shown to exert significant anti-cancer effects in various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer. Its biological activities are attributed to its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of several key signaling pathways.
Anti-Proliferative Activity
The anti-proliferative effects of this compound are typically assessed using cell viability assays such as the Cell Counting Kit-8 (CCK-8) assay.
Experimental Protocol: CCK-8 Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., MHCC97-L, HCCLM3, A549, H1299) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 7, 14, 28 µM) or a vehicle control (DMSO). The cells are then incubated for specified time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Quantitative Anti-Proliferative Data
The following table summarizes the reported IC50 values for Eupalinolide J, a closely related compound, which provides an indication of the potency of this class of molecules.
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| PC-3 | Prostate Cancer | 2.89 ± 0.28 |
| DU-145 | Prostate Cancer | 2.39 ± 0.17 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 |
Data for Eupalinolide J.
Cell Migration and Invasion
This compound's ability to inhibit cancer cell migration and invasion can be quantitatively assessed using the wound healing (scratch) assay and the Transwell invasion assay.
Experimental Protocol: Wound Healing (Scratch) Assay
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are washed with PBS to remove detached cells and debris.
-
Treatment: The cells are then incubated with fresh medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Images of the scratch are captured at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: The width of the scratch is measured at different time points, and the percentage of wound closure is calculated to quantify cell migration.
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel to simulate an extracellular matrix.
-
Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Treatment: this compound at various concentrations is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of stained, invaded cells is counted in several random fields under a microscope.
Cell Cycle Analysis
This compound can induce cell cycle arrest, which can be analyzed by flow cytometry using propidium iodide (PI) staining.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound (e.g., 14 and 28 µM) or DMSO for 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with cold PBS, and fixed in 75% ethanol at 4°C.
-
Staining: The fixed cells are washed with PBS and then incubated in a staining solution containing propidium iodide (PI) and RNase A for 60 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., Modfit-LT).
Quantitative Cell Cycle Data
The following table presents the effect of this compound on the cell cycle distribution of hepatocellular and non-small cell lung cancer cells.
| Cell Line | Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |
| MHCC97-L | Control (DMSO) | Value not specified | Value not specified | Value not specified |
| 14 µM this compound | Increased | Decreased | No significant change | |
| 28 µM this compound | Significantly Increased | Decreased | No significant change | |
| HCCLM3 | Control (DMSO) | Value not specified | Value not specified | Value not specified |
| 14 µM this compound | Increased | Decreased | No significant change | |
| 28 µM this compound | Significantly Increased | Decreased | No significant change | |
| A549 | Control | Value not specified | Value not specified | 2.91 |
| This compound | Value not specified | Value not specified | 21.99 | |
| H1299 | Control | Value not specified | Value not specified | 8.22 |
| This compound | Value not specified | Value not specified | 18.91 |
Qualitative changes for MHCC97-L and HCCLM3 are based on graphical representation in the source. Quantitative data for A549 and H1299 are provided in the source.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways. The following sections detail the key pathways and provide visual representations of the proposed mechanisms.
ROS/ERK Signaling Pathway
In hepatocellular carcinoma cells, this compound induces autophagy through the activation of the Reactive Oxygen Species (ROS)/Extracellular signal-regulated kinase (ERK) signaling pathway. The increased production of ROS leads to the activation of ERK, which in turn promotes the formation of autophagosomes.
Caption: this compound induces autophagy via the ROS/ERK pathway.
AMPK/mTOR/SCD1 Signaling Pathway
In non-small cell lung cancer, this compound activates the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the mammalian target of rapamycin (mTOR) signaling. This leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for lipid metabolism, ultimately inhibiting cell proliferation and migration.
Caption: this compound inhibits proliferation via the AMPK/mTOR/SCD1 pathway.
STAT3 Signaling Pathway
Eupalinolide J, a closely related compound, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It promotes the degradation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.
Caption: Eupalinolide J promotes STAT3 degradation to inhibit cancer cell growth.
Conclusion
This compound, a natural product derived from Eupatorium lindleyanum, represents a promising lead compound in the development of novel anti-cancer therapeutics. Its multifaceted mechanism of action, involving the induction of multiple forms of programmed cell death and the inhibition of key oncogenic signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and related sesquiterpene lactones. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic efficacy.
References
- 1. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Eupalinolide A: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide A is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant with a history in traditional medicine, this compound has emerged as a compound of significant interest in pharmacological research, particularly in the fields of oncology and cellular stress response. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound, supplemented with experimental protocols and pathway diagrams to facilitate further research and drug development endeavors.
Chemical Structure and Properties
This compound possesses a complex chemical architecture characteristic of sesquiterpenoids. Its structure is defined by a germacrane-type sesquiterpene lactone core, featuring multiple stereocenters and functional groups that contribute to its biological efficacy.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (3aR,4R,6Z,9S,10Z,11aR)-9-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate[1] |
| Synonyms | Eupalinolide G[2][3] |
| CAS Number | 877822-40-7[1][2] |
| Chemical Formula | C₂₄H₃₀O₉ |
| Molecular Weight | 462.49 g/mol |
| SMILES String | C/C1=C/[C@]2([H])--INVALID-LINK--([H])--INVALID-LINK--C/C(COC(C)=O)=C\C[C@@H]1OC(C)=O |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated efficacy against various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer. Its mechanisms of action are multifaceted, involving the induction of different forms of programmed cell death and the modulation of key cellular signaling pathways.
Anticancer Activity
Hepatocellular Carcinoma (HCC): this compound has been shown to significantly inhibit the proliferation and migration of HCC cells. It induces cell cycle arrest at the G1 phase and promotes autophagy, a cellular self-degradation process that can lead to cell death in cancer cells. This autophagic cell death is mediated by the generation of reactive oxygen species (ROS) and the activation of the ERK signaling pathway.
Non-Small Cell Lung Cancer (NSCLC): In NSCLC cells, this compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. It also promotes two distinct forms of programmed cell death: apoptosis and ferroptosis. The induction of these cell death pathways is linked to the modulation of lipid metabolism through the downregulation of stearoyl-CoA desaturase 1 (SCD1) via the ROS-AMPK-mTOR signaling pathway.
Cellular Chaperone Induction
This compound is a known inducer of heat shock proteins (HSPs), particularly HSP70. It activates the heat shock factor 1 (HSF1), a key transcription factor for HSPs. This induction of cellular chaperones can protect cells from stress-induced damage.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing several critical signaling pathways:
-
ROS/ERK Signaling Pathway in HCC:
This compound induces autophagy in HCC via ROS/ERK signaling. -
AMPK/mTOR/SCD1 Signaling Pathway in NSCLC:
This compound induces apoptosis and ferroptosis in NSCLC via the AMPK/mTOR/SCD1 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
Cell Viability Assay (CCK8/MTT)
This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cancer cell lines (e.g., MHCC97-L, HCCLM3, A549, H1299)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK8) or MTT solution
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a generalized procedure based on methodologies described for analyzing the effects of this compound on protein expression and phosphorylation.
Objective: To detect changes in the expression and phosphorylation levels of key proteins in signaling pathways (e.g., p-AMPK, p-mTOR, p-ERK) following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Flow Cytometry for Cell Cycle Analysis
This protocol is based on the methods used to assess the effect of this compound on the cell cycle distribution of cancer cells.
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound, as described in the literature.
Objective: To assess the effect of this compound on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., MHCC97-L, A549)
-
This compound solution for injection
-
Vehicle control solution (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) to the treatment group at a specified dose and schedule. Administer the vehicle to the control group.
-
Monitor the tumor size by measuring with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Isolation and Synthesis
Isolation from Natural Sources
This compound is naturally found in the plant Eupatorium lindleyanum. The general procedure for isolating compounds from this plant involves extraction with organic solvents followed by various chromatographic techniques. A typical workflow for the extraction of compounds from Eupatorium lindleyanum is as follows:
Chemical Synthesis
Future Directions
This compound holds considerable promise as a lead compound for the development of novel therapeutics. Future research should focus on:
-
Elucidating the full spectrum of its biological targets: Identifying the direct molecular targets of this compound will provide a deeper understanding of its mechanism of action.
-
Optimizing its pharmacological properties: Medicinal chemistry efforts can be directed towards synthesizing analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploring its therapeutic potential in other diseases: Given its effects on fundamental cellular processes like autophagy and the stress response, this compound may have applications in other diseases beyond cancer, such as neurodegenerative and inflammatory disorders.
-
Developing scalable and efficient synthetic routes: A practical total synthesis will be crucial for the large-scale production of this compound and its analogs for preclinical and clinical studies.
Conclusion
This compound is a fascinating natural product with potent anticancer and cytoprotective activities. Its ability to modulate multiple key signaling pathways underscores its potential as a valuable tool for chemical biology and a promising starting point for the development of new drugs. This technical guide provides a solid foundation of its chemical and biological properties to aid researchers in their exploration of this remarkable compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
Eupalinolide A: A Technical Overview of its Anticancer Mechanisms
Executive Summary: Eupalinolide A, a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a potent natural compound with significant antitumor activities.[1][2] Its mechanism of action is notably cancer-type specific, showcasing distinct molecular pathways in different malignancies. In hepatocellular carcinoma, this compound inhibits cell proliferation and migration by inducing G1 phase cell cycle arrest and prompting autophagy through the ROS/ERK signaling pathway.[1][3][4] Conversely, in non-small cell lung cancer, it arrests the cell cycle at the G2/M phase and induces both apoptosis and ferroptosis via the ROS-AMPK-mTOR-SCD1 signaling cascade. This technical guide provides an in-depth analysis of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through a multi-pronged approach that includes inducing programmed cell death, halting the cell cycle, and inhibiting cell migration. The specific cellular response is highly dependent on the cancer cell type.
Induction of Programmed Cell Death
This compound triggers distinct cell death pathways in different cancer contexts:
-
Hepatocellular Carcinoma (HCC): Autophagy-Mediated Cell Death In MHCC97-L and HCCLM3 human hepatocellular carcinoma cells, this compound is a potent inducer of autophagy. This process is mediated by the generation of reactive oxygen species (ROS). Notably, in this cancer type, this compound does not significantly induce apoptosis or necrosis, as evidenced by the stable expression levels of key markers like cleaved-PARP, cleaved-caspase-3, RIP1, and p-MLKL following treatment.
-
Non-Small Cell Lung Cancer (NSCLC): Apoptosis and Ferroptosis In A549 and H1299 non-small cell lung cancer cells, this compound promotes two forms of programmed cell death: apoptosis and ferroptosis. The induction of apoptosis is confirmed by a significant increase in the apoptotic cell population and is associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. Simultaneously, this compound triggers ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, which is also initiated by an increase in intracellular ROS.
Cell Cycle Arrest
A key component of this compound's antiproliferative effect is its ability to halt cell cycle progression. This effect is also cancer-type specific:
-
G1 Phase Arrest in HCC: Treatment of HCC cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle. This arrest is accompanied by the downregulation of key G1 phase transition regulators, including CDK2, CDK4, cyclin D1, and cyclin E1.
-
G2/M Phase Arrest in NSCLC: In contrast, NSCLC cells treated with this compound exhibit cell cycle arrest at the G2/M phase. For instance, treatment increased the proportion of A549 cells in the G2 phase from 2.91% to 21.99% and H1299 cells from 8.22% to 18.91%.
Inhibition of Cancer Cell Migration
This compound has been shown to significantly inhibit the migration of both hepatocellular carcinoma and non-small cell lung cancer cells in vitro. This effect was demonstrated using wound-healing and Transwell migration assays, indicating its potential to suppress metastasis.
Molecular Signaling Pathways
The anticancer activities of this compound are orchestrated by distinct signaling cascades, with the generation of Reactive Oxygen Species (ROS) serving as a common upstream event.
ROS/ERK Pathway in Hepatocellular Carcinoma
In HCC cells, this compound treatment leads to a strong induction of intracellular ROS. This increase in ROS activates the ERK signaling pathway, which in turn initiates autophagy. The inhibition of ROS production (using the antioxidant NAC) or autophagy (using 3-MA) was shown to reverse the this compound-induced suppression of cell viability and migration, confirming the critical role of this pathway.
ROS-AMPK-mTOR-SCD1 Pathway in Non-Small Cell Lung Cancer
In NSCLC cells, this compound treatment also elevates ROS levels, but this triggers a different downstream cascade. The increased ROS activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme critical for the biosynthesis of monounsaturated fatty acids. The combined effect of ROS accumulation and disruption of lipid metabolism via SCD1 inhibition culminates in the induction of both ferroptosis and apoptosis, leading to cancer cell death.
Quantitative Data Summary
The anticancer effects of this compound have been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line(s) | Concentration(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | 14, 28 µM | Significant increase in G1 phase cell population. | |
| Non-Small Cell Lung Cancer | A549 | 10, 20, 30 µM | Apoptotic rate increased from 1.79% to 47.29%. | |
| Non-Small Cell Lung Cancer | H1299 | 10, 20, 30 µM | Apoptotic rate increased from 4.66% to 44.43%. | |
| Non-Small Cell Lung Cancer | A549 | Not specified | 2.46-fold increase in ROS production. | |
| Non-Small Cell Lung Cancer | H1299 | Not specified | 1.32-fold increase in ROS production. |
| Non-Small Cell Lung Cancer | A549, H1299 | Not specified | G2/M phase arrest; SCD1 expression reduced by 34-48%. | |
Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model
| Treatment Group | Dose | Effect on Tumor Growth | Reference |
|---|---|---|---|
| This compound | 25 mg/kg | >60% decrease in tumor weight and volume. | |
| This compound | 50 mg/kg | Significant inhibition of tumor growth. | |
| Control | Vehicle | - |
Note: Treatment did not significantly affect the body weight of the mice, suggesting low systemic toxicity at effective doses.
Table 3: Comparative IC50 Values of Eupalinolide Analogues in Cancer Cells
| Compound | Cancer Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 µM | |
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-468 | 4.30 µM | |
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231 | 5.85 µM (48h) | |
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-453 | 7.06 µM (48h) | |
| Eupalinolide B | Laryngeal Cancer | TU212 | 1.03 µM |
| Eupalinolide B | Laryngeal Cancer | AMC-HN-8 | 2.13 µM | |
Key Experimental Methodologies
The mechanisms of this compound were elucidated using a range of standard molecular and cellular biology techniques.
Cell Viability and Proliferation Assay (CCK-8)
-
Principle: Measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product.
-
Protocol:
-
Seed hepatocellular carcinoma cells (e.g., MHCC97-L, HCCLM3) in 96-well plates.
-
Treat cells with various concentrations of this compound (e.g., 7, 14, 28 µM) or DMSO (vehicle control) for a specified time (e.g., 48 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Cell Cycle Analysis via Flow Cytometry
-
Principle: Quantifies the DNA content of cells to determine their distribution across different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cancer cells with this compound for the desired duration (e.g., 48 hours).
-
Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of PI, which corresponds to DNA content.
-
Apoptosis Detection (Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Protocol:
-
After treatment with this compound, collect cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a density of approximately 5x10^5 cells/ml.
-
Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 10 minutes.
-
Add Propidium Iodide (PI) to the mixture just before analysis.
-
Analyze immediately by flow cytometry.
-
Western Blotting for Protein Expression
-
Principle: A technique to detect and quantify specific proteins in a sample.
-
Protocol:
-
Cell Lysis: Harvest cells after this compound treatment and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denaturation: Mix protein samples with loading buffer and denature by heating at 100°C for 5 minutes.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., CDK4, Bax, p-ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Conclusion
This compound is a promising natural anticancer agent with a sophisticated and cancer-specific mechanism of action. Its ability to induce ROS is a central tenet of its function, leading to autophagy-mediated cell death in hepatocellular carcinoma and a dual apoptosis/ferroptosis-mediated death in non-small cell lung cancer. Furthermore, its capacity to induce cell cycle arrest and inhibit migration underscores its potential to control tumor growth and metastasis. The distinct signaling pathways it modulates—ROS/ERK in HCC and ROS-AMPK-mTOR-SCD1 in NSCLC—highlight its potential as a lead compound for the development of targeted cancer therapies. Further research and preclinical studies are warranted to fully evaluate its therapeutic utility.
References
- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide A: A Technical Guide to its Signaling Pathway Modulation in Cancer Therapy
Abstract
Eupalinolide A, a sesquiterpene lactone derived from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a potent anti-tumor agent with demonstrated efficacy in various cancer models.[1][2] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound, focusing on its mechanisms in hepatocellular carcinoma and non-small cell lung cancer. We detail its action through the ROS/ERK and AMPK/mTOR/SCD1 signaling cascades, leading to autophagy, apoptosis, and ferroptosis. This document summarizes key quantitative data, presents detailed experimental protocols for core assays, and utilizes pathway and workflow diagrams to visually articulate these complex interactions, serving as a critical resource for researchers and drug development professionals in oncology.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-neoplastic effects by intervening in critical cellular signaling pathways that govern cell survival, proliferation, and metabolism. The following sections detail the two primary pathways identified in recent literature.
ROS/ERK Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cells, this compound induces cell death and inhibits migration primarily by triggering autophagy.[1] This process is initiated by the generation of reactive oxygen species (ROS), which subsequently activates the ERK signaling pathway. The activation of this cascade is a key driver of the autophagic response that ultimately leads to the suppression of HCC cell proliferation and migration.[1] The apoptosis inhibitor Z-VAD-FMK did not reverse the effects of this compound, indicating the cell death mechanism is independent of apoptosis in this context.[1]
AMPK/mTOR/SCD1 Pathway in Non-Small Cell Lung Cancer
In non-small cell lung cancer (NSCLC), this compound modulates lipid metabolism to induce two forms of programmed cell death: apoptosis and ferroptosis. The mechanism involves the activation of the AMPK/mTOR signaling pathway. Activation of AMPK leads to the inhibition of mTOR, which in turn downregulates the expression of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids. The resulting decrease in oleic acid production disrupts lipid homeostasis, triggering ferroptosis and promoting apoptosis, thereby inhibiting the proliferation and migration of NSCLC cells. This activity is also associated with cell cycle arrest at the G2/M phase.
Quantitative Analysis of this compound's Effects
The biological impact of this compound has been quantified across various cancer cell lines. The following tables summarize the key data on its efficacy.
Table 1: Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells
| Parameter | A549 Cells | H1299 Cells | Reference |
|---|---|---|---|
| Total Apoptotic Rate | Increased from 1.79% to 47.29% | Increased from 4.66% to 44.43% | |
| G2/M Phase Cell Cycle Arrest | Increased from 2.91% to 21.99% | Increased from 8.22% to 18.91% | |
| ROS Production | 2.46-fold increase | 1.32-fold increase |
| SCD1 Expression | Reduced by 34% | Reduced by 48% | |
Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cells
| Cell Lines | Concentrations Tested | Key Protein Downregulation | Reference |
|---|
| MHCC97-L & HCCLM3 | 7, 14, and 28 µM | CDK2, CDK4, Cyclin E1, Cyclin D1 | |
Table 3: IC₅₀ Values of Related Eupalinolides in Breast Cancer Cells Note: Data for this compound in breast cancer is not extensively covered, but data from related compounds Eupalinolide O and J provide context for the compound class.
| Compound | Cell Line | 24h | 48h | 72h | Reference |
|---|---|---|---|---|---|
| Eupalinolide O | MDA-MB-231 (TNBC) | 10.34 µM | 5.85 µM | 3.57 µM | |
| Eupalinolide O | MDA-MB-453 (TNBC) | 11.47 µM | 7.06 µM | 3.03 µM | |
| Eupalinolide J | MDA-MB-231 (TNBC) | - | 3.74 µM | - |
| Eupalinolide J | MDA-MB-468 (TNBC) | - | 4.30 µM | - | |
Broader Context: Signaling by Related Eupalinolides
Other members of the Eupalinolide family have been shown to modulate distinct but equally critical cancer-related pathways, suggesting a broader anti-neoplastic potential for this class of compounds.
-
Eupalinolide B : Has been shown to inhibit the nuclear transcription factor-κB (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.
-
Eupalinolide J : Directly targets the STAT3 signaling pathway, promoting its ubiquitin-dependent degradation. This action inhibits the expression of downstream targets like MMP-2 and MMP-9, thereby suppressing cancer metastasis.
-
Eupalinolide O : Induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.
Key Experimental Protocols
The following protocols are foundational for investigating the effects of this compound.
Cell Viability Assessment (CCK8/MTT Assay)
This assay measures cell metabolic activity as an indicator of viability. Viable cells reduce a tetrazolium salt (WST-8 in CCK8, or MTT) to a colored formazan product.
Protocol:
-
Cell Seeding : Seed cells (e.g., MHCC97-L, A549) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 7, 14, 28 µM) or a vehicle control (DMSO).
-
Incubation : Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C.
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK8) or MTT solution (to a final concentration of 0.45 mg/mL) to each well.
-
Final Incubation : Incubate for 1-4 hours at 37°C to allow for formazan crystal formation.
-
Measurement : If using MTT, add 100 µL of a solubilization solution to dissolve the crystals. Measure the absorbance at 450 nm for CCK8 or 570 nm for MTT using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC₅₀ values using non-linear regression analysis.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound, such as ERK, AMPK, or SCD1.
Protocol:
-
Cell Treatment and Lysis : Treat cells with this compound for the desired time (e.g., 24 hours). Harvest and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation : Denature an equal amount of protein from each sample by boiling at 100°C for 5 minutes in loading buffer.
-
Electrophoresis : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Detection (Flow Cytometry)
This method quantifies the extent of apoptosis induced by this compound by using Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes) and propidium iodide (PI, a dye that enters late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment : Culture cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting : Collect both adherent and floating cells, then wash twice with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.
-
Incubation : Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
This compound is a promising natural compound that modulates distinct and critical signaling pathways to exert potent anti-cancer effects. Its ability to induce autophagy, apoptosis, and ferroptosis through the ROS/ERK and AMPK/mTOR/SCD1 axes highlights its multi-faceted mechanism of action. The quantitative data confirm its efficacy at micromolar concentrations in various cancer cell lines. For drug development professionals, this compound represents a compelling lead compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties in vivo, exploring its efficacy in combination with standard chemotherapeutic agents or targeted therapies, and investigating its potential across a broader range of malignancies. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for advancing these research and development efforts.
References
- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
Eupalinolide A: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide A is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC.[1][2] This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental methodologies.
Chemical Profile
-
Chemical Name: 2-Butenoic acid, 4-hydroxy-2-methyl-, (3aR,4R,6Z,9S,10Z,11aR)-9-(acetyloxy)-6-[(acetyloxy)methyl]-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-
-
Molecular Formula: C₂₄H₃₀O₉
-
Molecular Weight: 462.49 g/mol
-
Class: Sesquiterpenoid
Anticancer Activity
This compound has demonstrated significant anticancer activity across various cancer cell lines, primarily through the induction of apoptosis, ferroptosis, and autophagy. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways.
Quantitative Anticancer Data
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | IC50 | Not explicitly stated in the provided search results. | |
| H1299 | Non-Small Cell Lung Cancer | Cell Viability | IC50 | Not explicitly stated in the provided search results. | |
| A549 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | % of cells in G2/M phase (at 24h) | Control: 2.91%, this compound: 21.99% | [3] |
| H1299 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | % of cells in G2/M phase (at 24h) | Control: 8.22%, this compound: 18.91% | [3] |
| A549 | Non-Small Cell Lung Cancer | Apoptosis Assay | Total apoptotic rate | Control: 1.79%, this compound: 47.29% | [3] |
| H1299 | Non-Small Cell Lung Cancer | Apoptosis Assay | Total apoptotic rate | Control: 4.66%, this compound: 44.43% | |
| A549 | Non-Small Cell Lung Cancer | ROS Production | Fold increase | 2.46-fold | |
| H1299 | Non-Small Cell Lung Cancer | ROS Production | Fold increase | 1.32-fold | |
| MHCC97-L | Hepatocellular Carcinoma | Cell Cycle Analysis | % of cells in G1 phase (at 48h) | Significant increase with 14 µM and 28 µM this compound. | |
| HCCLM3 | Hepatocellular Carcinoma | Cell Cycle Analysis | % of cells in G1 phase (at 48h) | Significant increase with 14 µM and 28 µM this compound. | |
| Nude Mice (A549 Xenograft) | Non-Small Cell Lung Cancer | In Vivo Tumor Growth | Tumor weight and volume reduction | >60% reduction with 25 mg/kg this compound. |
Signaling Pathways in Cancer
This compound exerts its anticancer effects by modulating several critical signaling pathways.
1. ROS-AMPK-mTOR-SCD1 Signaling Pathway in Non-Small Cell Lung Cancer:
This compound induces the production of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids. The disruption of lipid metabolism ultimately triggers ferroptosis and apoptosis in non-small cell lung cancer cells.
2. ROS/ERK Signaling Pathway in Hepatocellular Carcinoma:
In hepatocellular carcinoma cells, this compound induces autophagy through the activation of the ROS/ERK signaling pathway. The accumulation of ROS leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), which then initiates the autophagic process, contributing to cell death.
Experimental Protocols for Anticancer Studies
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., A549, H1299, MHCC97-L, HCCLM3) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 7, 14, 28 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis:
-
Treat cells with this compound for the indicated time.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, SCD1, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model:
-
Subcutaneously inject cancer cells (e.g., A549) into the flank of nude mice.
-
When tumors reach a palpable size, randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally daily.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
Anti-inflammatory and Antimicrobial Activities
While the primary focus of recent research has been on the anticancer properties of this compound, the broader class of sesquiterpene lactones from Eupatorium species has been reported to possess anti-inflammatory and antimicrobial activities. However, specific quantitative data and detailed mechanistic studies for this compound in these areas are limited.
Anti-inflammatory Activity: Extracts of Eupatorium lindleyanum have been traditionally used to treat inflammatory conditions like bronchitis. The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.
Antimicrobial Activity: Sesquiterpene lactones are known to exhibit a range of antimicrobial activities against bacteria and fungi. The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Further research is required to specifically elucidate the anti-inflammatory and antimicrobial potential of this compound, including the determination of IC50 values against inflammatory targets and minimum inhibitory concentrations (MICs) against a panel of pathogenic microorganisms.
Conclusion
This compound is a promising natural product with potent anticancer activity, particularly in non-small cell lung cancer and hepatocellular carcinoma. Its ability to induce multiple forms of cell death through the modulation of key signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. While its anti-inflammatory and antimicrobial activities are suggested by the traditional use of its source plant and the properties of related compounds, further dedicated studies are necessary to fully characterize these effects. The detailed experimental protocols provided herein offer a foundation for future research aimed at further unraveling the therapeutic potential of this remarkable sesquiterpene lactone.
References
- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
Eupalinolide A: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide A, a sesquiterpene lactone of the germacranolide type, has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from Eupatorium lindleyanum DC. Furthermore, it delineates the current understanding of its biosynthetic pathway, drawing upon the established route for sesquiterpene lactone formation in plants. This guide aims to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate further research and development.
Natural Source and Quantification
This compound is a naturally occurring compound primarily isolated from the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant has a history of use in traditional Chinese medicine for treating various ailments, including respiratory conditions.[2]
The concentration of this compound in Eupatorium lindleyanum can be significant, making it a viable source for isolation and further investigation. Quantitative analysis of the n-butanol fraction of an extract from this plant has been successfully performed using High-Speed Counter-Current Chromatography (HSCCC).
Table 1: Quantitative Isolation of this compound from Eupatorium lindleyanum
| Fraction | Initial Mass (mg) | Isolated this compound (mg) | Purity (%) |
| n-butanol | 540 | 17.9 | 97.9 |
Data sourced from a study on the preparative isolation of sesquiterpenoid lactones from Eupatorium lindleyanum DC.[3]
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in Eupatorium lindleyanum has not been fully elucidated. However, based on the well-established biosynthesis of other sesquiterpene lactones (STLs) in the Asteraceae family, a putative pathway can be outlined.[4] The biosynthesis of STLs originates from the isoprenoid pathway and involves a series of enzymatic modifications to a C15 sesquiterpene backbone.
The biosynthesis is understood to proceed through the following key stages:
-
Formation of Farnesyl Pyrophosphate (FPP): The universal precursor for all sesquiterpenoids, FPP, is synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.
-
Cyclization of FPP: FPP is cyclized by a sesquiterpene synthase (TPS), specifically a germacrene A synthase (GAS), to form the germacrene A scaffold.
-
Oxidation of Germacrene A: The germacrene A molecule undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. A key enzyme in this step is germacrene A oxidase (GAO), which hydroxylates germacrene A.
-
Lactone Ring Formation: Subsequent enzymatic reactions, likely involving a costunolide synthase (COS)-type enzyme, lead to the formation of the characteristic γ-lactone ring, yielding a costunolide intermediate.
-
Further Modifications: The costunolide skeleton is then further functionalized with hydroxyl and ester groups by various enzymes such as hydroxylases and acyltransferases to yield the final this compound structure.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation of this compound from Eupatorium lindleyanum using HSCCC
This protocol is adapted from a published method for the preparative isolation of eupalinolides.
1. Plant Material and Extraction:
-
Collect and dry the aerial parts of Eupatorium lindleyanum.
-
Pulverize the dried plant material.
-
Extract the powdered material with 70% ethanol at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Collect and concentrate the n-butanol fraction.
2. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Two-phase solvent system: Prepare a mixture of n-hexane-ethyl acetate-methanol-water at an optimized volume ratio (e.g., 1:1:1:1, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases shortly before use.
-
Apparatus: Utilize a preparative HSCCC instrument equipped with a multi-layer coil.
-
Procedure:
-
Fill the entire column with the upper stationary phase.
-
Pump the lower mobile phase into the head end of the column at a specific flow rate (e.g., 2.0 mL/min).
-
Rotate the apparatus at a set speed (e.g., 850 rpm).
-
Once hydrodynamic equilibrium is reached, inject the n-butanol fraction (dissolved in a small volume of the biphasic solvent system).
-
Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 210 nm).
-
Collect fractions based on the elution profile.
-
3. Fraction Analysis and Purification:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate them under reduced pressure to yield purified this compound.
-
Confirm the structure and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Experimental Workflow for Isolation
References
Eupalinolide A: A Comprehensive Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals
An In-depth Analysis of the Physicochemical Characteristics of a Promising Bioactive Sesquiterpenoid
Eupalinolide A, a sesquiterpene lactone primarily isolated from Eupatorium lindleyanum, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-tumor effects. As a potential therapeutic candidate, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for advancing its development from the laboratory to clinical applications. This technical guide provides a detailed overview of the solubility and stability characteristics of this compound, supported by experimental protocols and an exploration of its associated signaling pathways.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound exhibits a characteristically lipophilic nature, rendering it soluble in a range of organic solvents.
Qualitative Solubility: this compound is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1].
Quantitative Solubility Data: Precise quantitative solubility data is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for this compound.
| Solvent/System | Concentration | Molar Equivalent | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 108.11 mM | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.32 mM | [2] |
Experimental Protocol: Determination of Equilibrium Solubility
A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Stability Characteristics of this compound
The stability of a drug candidate influences its shelf-life, storage conditions, and in vivo fate. This compound's stability is primarily influenced by its susceptibility to enzymatic hydrolysis.
Metabolic Stability
In vitro studies using liver microsomes are crucial for predicting the in vivo metabolic fate of a compound. This compound has been shown to have low metabolic stability, primarily due to rapid hydrolysis by carboxylesterases.[3][4]
Key Findings:
-
Primary Metabolic Pathway: Carboxylesterase-mediated hydrolysis is the main metabolic pathway for this compound.
-
Secondary Metabolic Pathway: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, also contribute to the metabolism of this compound, but to a lesser extent than carboxylesterases.
-
Interspecies Differences: The rate of hydrolysis of this compound is significantly faster in rat liver microsomes (RLMs) compared to human liver microsomes (HLMs), indicating potential inter-species differences in its pharmacokinetics.
Metabolic Stability Parameters in Human Liver Microsomes (HLMs):
| Parameter | Carboxylesterase-mediated Hydrolysis | CYP-mediated Oxidation | Reference |
| Vmax (nmol/min/mg protein) | 1.87 ± 0.14 | 0.55 ± 0.05 | |
| Km (µM) | 15.0 ± 2.1 | 15.0 ± 2.8 | |
| CLint (Vmax/Km) (µL/min/mg protein) | 124.7 | 36.7 |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of this compound.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human or rat liver microsomes.
Materials:
-
This compound
-
Human or Rat Liver Microsomes (HLMs or RLMs)
-
NADPH regenerating system (or individual components: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for protein precipitation)
-
Incubator
-
LC-MS/MS system with a validated analytical method for this compound.
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of this compound (final concentration typically 1 µM).
-
For reactions investigating CYP-mediated metabolism, add the NADPH regenerating system. For carboxylesterase-mediated hydrolysis, the reaction can be run in the absence of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Chemical Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
Recommended Storage Conditions:
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 1 year. Stock solutions at -80°C should be used within 6 months, and at -20°C within 1 month.
Forced Degradation Studies: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not readily available in the public domain, a general protocol is provided below.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method.
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 N NaOH) at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an appropriate concentration of H₂O₂ (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample or a solution of this compound to light conditions as specified in ICH Q1B guidelines.
-
At appropriate time intervals, withdraw samples, neutralize if necessary, and analyze them using a validated stability-indicating HPLC method to determine the extent of degradation and identify any major degradation products.
Signaling Pathways Associated with this compound
Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its targeted development. Research has implicated this compound in the modulation of several key signaling pathways.
HSF1/HSP70 Pathway
This compound and its isomer, Eupalinolide B, have been shown to induce the expression of Heat Shock Protein 70 (HSP70) through the activation of Heat Shock Factor 1 (HSF1). This pathway is crucial for cellular protection against stress.
Caption: this compound induces HSP70 expression via the HSF1 pathway.
AMPK/mTOR/SCD1 Pathway
Recent studies have revealed that this compound can inhibit the progression of non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway. This pathway is a key regulator of cellular metabolism and growth.
Caption: this compound inhibits cancer cell growth via the AMPK/mTOR/SCD1 pathway.
Conclusion
This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound. Its solubility in organic solvents and its metabolic instability, primarily driven by carboxylesterase-mediated hydrolysis, are key characteristics that must be considered in its development as a therapeutic agent. The elucidation of its engagement with the HSF1/HSP70 and AMPK/mTOR/SCD1 signaling pathways offers valuable insights into its mechanisms of action and potential therapeutic applications. Further research, particularly focused on generating more extensive quantitative solubility data and detailed chemical stability profiles under various conditions, will be instrumental in guiding the formulation development and clinical translation of this promising natural product.
References
- 1. Characterization of the metabolism of this compound and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the metabolism of this compound and B by carboxylesterase and cytochrome P450 in human liver microsomes [frontiersin.org]
- 4. Characterization of the metabolism of this compound and B by carboxylesterase and cytochrome P450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide A: A Technical Guide to its Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide A, a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-cancer and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved in its mechanism of action.
Anti-Cancer Activity
This compound has demonstrated potent anti-tumor effects across various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.[1][2] Its primary mechanisms of action involve the induction of apoptosis, ferroptosis, and autophagy, as well as the inhibition of cell proliferation and migration.[1]
Data Summary: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key studies on the anti-cancer effects of this compound.
Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | 10, 20, 30 | Increased G2/M phase cells from 2.91% to 21.99% | |
| H1299 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | 10, 20, 30 | Increased G2/M phase cells from 8.22% to 18.91% | |
| A549 | Non-Small Cell Lung Cancer | Apoptosis Assay | 10, 20, 30 | Increased total apoptotic rate from 1.79% to 47.29% | |
| H1299 | Non-Small Cell Lung Cancer | Apoptosis Assay | 10, 20, 30 | Increased total apoptotic rate from 4.66% to 44.43% | |
| A549 | Non-Small Cell Lung Cancer | Ferroptosis Assay | 20 | 2.46-fold increase in ROS production | |
| H1299 | Non-Small Cell Lung Cancer | Ferroptosis Assay | 20 | 1.32-fold increase in ROS production | |
| MHCC97-L | Hepatocellular Carcinoma | Cell Cycle Analysis | 14, 28 | Significant increase in the percentage of cells in the G1 phase | |
| HCCLM3 | Hepatocellular Carcinoma | Cell Cycle Analysis | 14, 28 | Significant increase in the percentage of cells in the G1 phase |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| A549 Xenograft | This compound | 25 mg/kg | >60% decrease in tumor weight and volume | |
| A549 Xenograft | This compound | 50 mg/kg | >60% decrease in tumor weight and volume |
Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways.
AMPK/mTOR/SCD1 Pathway in NSCLC
In non-small cell lung cancer, this compound activates the ROS-AMPK-mTOR signaling pathway, which in turn downregulates stearoyl-CoA desaturase 1 (SCD1). This modulation of lipid metabolism leads to the induction of apoptosis and ferroptosis.
Caption: this compound signaling in NSCLC.
ROS/ERK Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma, this compound induces autophagy and inhibits cell proliferation and migration through the activation of the ROS/ERK signaling pathway.
Caption: this compound signaling in HCC.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate A549 and H1299 cells in 96-well plates.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours.
-
Incubation: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Culture and Treatment: Culture cells (e.g., A549, H1299, MHCC97-L, HCCLM3) and treat with this compound for the desired time (e.g., 48 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: For cell cycle analysis, fix the cells in 70% ethanol overnight at -20°C. For apoptosis analysis, proceed to staining.
-
Staining:
-
Cell Cycle: Stain with a solution containing propidium iodide (PI) and RNase A.
-
Apoptosis: Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Analysis: Analyze the cells using a flow cytometer.
Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SCD1, p-AMPK, p-mTOR, p-ERK) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from cells using a suitable kit (e.g., TRnaZol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform qRT-PCR using a qPCR master mix and specific primers for the genes of interest.
-
Analysis: Analyze the gene expression levels, often using the 2-ΔΔCt method for relative quantification.
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., four-week-old nude mice).
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 106 A549 cells) into the mice.
-
Treatment: Once tumors are established, randomly divide the mice into control and treatment groups. Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control.
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, TUNEL assay).
Caption: General workflow for this compound screening.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to cell death and proliferation, makes it a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and validate the biological activities of this compound and similar natural products. Further research is warranted to fully elucidate its therapeutic potential and safety profile in preclinical and clinical settings.
References
- 1. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones (SLs) are a diverse class of naturally occurring compounds, predominantly found in plants of the Asteraceae family. These compounds are characterized by a 15-carbon skeleton and a lactone ring, which are responsible for their broad spectrum of biological activities. Among these, Eupalinolide A, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of significant interest due to its potent anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the current knowledge on this compound and related sesquiterpene lactones, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their investigation.
Biological Activities and Therapeutic Potential
This compound and its structural relatives exhibit a range of pharmacological effects, making them promising candidates for the development of novel therapeutics. Their primary areas of investigation include oncology and inflammatory diseases.
Anticancer Activity: this compound has demonstrated significant cytotoxicity against various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][2] Notably, this compound has been shown to induce ferroptosis, a form of iron-dependent cell death, in non-small cell lung cancer (NSCLC) cells.[3] Furthermore, related compounds like Eupalinolide B, J, and O have also shown potent anti-cancer effects in laryngeal, triple-negative breast, and prostate cancer models, respectively.[4][5]
Anti-inflammatory Activity: Sesquiterpene lactones are well-documented inhibitors of key inflammatory pathways. A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes. Some sesquiterpene lactones, such as helenalin, have been shown to directly target the p65 subunit of NF-κB.
Quantitative Data on Biological Activity
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and related sesquiterpene lactones, providing a comparative view of their potency in various contexts.
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| This compound | MHCC97-L | Hepatocellular Carcinoma | ~14-28 (effective concentrations) | 48 | |
| HCCLM3 | Hepatocellular Carcinoma | ~14-28 (effective concentrations) | 48 | ||
| A549 | Non-Small Cell Lung Cancer | Not specified | - | ||
| H1299 | Non-Small Cell Lung Cancer | Not specified | - | ||
| Eupalinolide B | TU686 | Laryngeal Cancer | 6.73 | - | |
| TU212 | Laryngeal Cancer | 1.03 | - | ||
| M4e | Laryngeal Cancer | 3.12 | - | ||
| AMC-HN-8 | Laryngeal Cancer | 2.13 | - | ||
| Hep-2 | Laryngeal Cancer | 9.07 | - | ||
| LCC | Laryngeal Cancer | 4.20 | - | ||
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 72 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 72 | ||
| PC-3 | Prostate Cancer | Not specified | - | ||
| DU-145 | Prostate Cancer | Not specified | - | ||
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 (24h), 5.85 (48h), 3.57 (72h) | 24, 48, 72 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 (24h), 7.06 (48h), 3.03 (72h) | 24, 48, 72 | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.04 | 72 |
Table 2: Anti-inflammatory and Other Activities of Sesquiterpene Lactones
| Compound | Activity | Assay/Cell Line | IC50 (µM) | Reference |
| Pterochlorin | Anti-inflammatory | 5-LOX | 12.71 ± 0.7 | |
| Vernonia cinerea compounds | Anti-inflammatory (NF-κB inhibition) | HEK293 cells | 0.6 - 13.6 | |
| Cichorium intybus isolates | Anti-inflammatory (NO production) | RAW264.7 macrophages | 1.83 - 38.81 | |
| Parthenolide | TCR Activation Inhibition (ERK1/2 phosphorylation) | Jurkat cells | 13.8 | |
| Estafiatin | TCR Activation Inhibition (ERK1/2 phosphorylation) | Jurkat cells | 15.4 | |
| Dehydrocostus lactone | Anticancer | HepG2 (Hepatocellular Carcinoma) | 20.33 | |
| Britanin | Anticancer | AsPC-1, PANC-1 (Pancreatic Cancer) | Not specified | |
| Artesunate | Anticancer | PANC-1, BxPC-3, CFPAC-1 (Pancreatic Cancer) | 26.76, 279.30, 142.80 |
Key Signaling Pathways Modulated by this compound and Related SLs
This compound and other sesquiterpene lactones exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of future drug development studies.
ROS/ERK Signaling Pathway in Autophagy
This compound has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the Reactive Oxygen Species (ROS)/Extracellular Signal-regulated Kinase (ERK) pathway. Increased intracellular ROS levels act as upstream signaling molecules, leading to the activation of the ERK signaling cascade, which in turn initiates the autophagic process.
Caption: this compound-induced ROS/ERK-mediated autophagy.
AMPK/mTOR/SCD1 Pathway in Ferroptosis and Apoptosis
In non-small cell lung cancer, this compound induces ferroptosis and apoptosis by targeting the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR)/stearoyl-CoA desaturase 1 (SCD1) signaling pathway. Activation of AMPK leads to the inhibition of mTOR, which subsequently downregulates SCD1, an enzyme critical for lipid metabolism. This disruption of lipid metabolism contributes to the induction of both ferroptosis and apoptosis.
Caption: this compound-mediated AMPK/mTOR/SCD1 signaling.
NF-κB Signaling Pathway in Inflammation
Many sesquiterpene lactones are potent inhibitors of the NF-κB signaling pathway, a cornerstone of the inflammatory response. They can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes.
References
- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Eupalinolide A in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide A, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-tumor activities in various cancer cell lines. These notes provide an overview of the cellular effects of this compound and detailed protocols for its application in cell culture experiments. This compound has been shown to inhibit cancer cell proliferation and migration by inducing cell cycle arrest, autophagy, and apoptosis.[1][2] Its mechanisms of action involve the modulation of key signaling pathways, including the ROS/ERK, STAT3, Akt, and NF-κB pathways.[1][3][4]
Data Presentation
Table 1: Cytotoxicity of Eupalinolide Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | Not specified |
Note: IC50 values for this compound were not explicitly found in the provided search results. The data for related eupalinolides are presented for comparative purposes.
Signaling Pathways Modulated by this compound and Related Compounds
This compound and its analogues have been shown to exert their anticancer effects by modulating several key signaling pathways.
ROS/ERK Signaling Pathway in Hepatocellular Carcinoma
This compound has been found to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.
References
- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide A: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide A is a sesquiterpene lactone isolated from Eupatorium lindleyanum. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. This document provides a comprehensive guide to the in vitro assays used to characterize the biological activities of this compound, complete with detailed protocols and data presentation. The information herein is intended to assist researchers in designing and executing experiments to evaluate this compound and similar natural products.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 Value (µM) | Reference |
| This compound | MHCC97-L (Hepatocellular Carcinoma) | CCK8 | 48 | Not explicitly stated, but significant inhibition at 7, 14, 28 µM | [1] |
| This compound | HCCLM3 (Hepatocellular Carcinoma) | CCK8 | 48 | Not explicitly stated, but significant inhibition at 7, 14, 28 µM | [1] |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 24 | 10.34 | [2] |
| 48 | 5.85 | [2] | |||
| 72 | 3.57 | [2] | |||
| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT | 24 | 11.47 | |
| 48 | 7.06 | ||||
| 72 | 3.03 | ||||
| Eupalinolide J | PC-3 (Prostate Cancer) | MTT | Not specified | Dose-dependent inhibition (2.5-20 µM) | |
| Eupalinolide J | DU-145 (Prostate Cancer) | MTT | Not specified | Dose-dependent inhibition (2.5-20 µM) | |
| Eupalinilide B | TU686 (Laryngeal Cancer) | Not specified | Not specified | 6.73 | |
| Eupalinilide B | TU212 (Laryngeal Cancer) | Not specified | Not specified | 1.03 |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Treatment | Assay | Observation | Reference |
| A549 (Non-small cell lung cancer) | This compound | Flow Cytometry (Annexin V/PI) | Increased total apoptotic rate from 1.79% to 47.29% | |
| H1299 (Non-small cell lung cancer) | This compound | Flow Cytometry (Annexin V/PI) | Increased total apoptotic rate from 4.66% to 44.43% | |
| MHCC97-L (Hepatocellular Carcinoma) | 14 & 28 µM this compound (48h) | Flow Cytometry (PI) | Significant increase in the percentage of cells in the G1 phase | |
| HCCLM3 (Hepatocellular Carcinoma) | 14 & 28 µM this compound (48h) | Flow Cytometry (PI) | Significant increase in the percentage of cells in the G1 phase |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.
Caption: this compound signaling pathways in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines using MTT or CCK8 assays.
Workflow
Caption: Workflow for MTT/CCK8 cell viability assay.
Materials
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Protocol
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK8 assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK8, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 7, 14, 28 µM) for 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 200 µL of 1X Binding Buffer at a density of 5x10^5 cells/mL. Add 5 µL of Annexin V-FITC and incubate for 10 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of Propidium Iodide (PI) to the cell suspension and gently mix.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general method for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. The in vitro assays and protocols outlined in this guide provide a robust framework for researchers to further investigate its mechanisms of action and explore its full therapeutic potential. Careful experimental design and adherence to standardized protocols are crucial for obtaining reliable and reproducible data in the evaluation of this promising natural compound.
References
- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide A: Application Notes and Protocols for MTT-Based Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of Eupalinolide A, a sesquiterpene lactone, and a detailed protocol for assessing its activity using the MTT assay. This compound has demonstrated potential as an antitumor compound, and this document serves as a guide for its in vitro evaluation.
Introduction
This compound is a natural compound that has been investigated for its pharmacological activities, including its potential as an anticancer agent.[1][2] It has been shown to inhibit the proliferation of various cancer cell lines.[1][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] This assay measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Cytotoxicity of this compound
This compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells in a dose-dependent manner. While the cited study utilized a Cell Counting Kit 8 (CCK8) assay, which is similar to the MTT assay, the data provides valuable insight into the cytotoxic potential of this compound.
Table 1: Cytotoxicity of this compound on Hepatocellular Carcinoma Cells (CCK8 Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Proliferation |
| MHCC97-L | 7, 14, 28 | 24, 48, 72 | Dose-dependent inhibition observed |
| HCCLM3 | 7, 14, 28 | 24, 48, 72 | Dose-dependent inhibition observed |
Note: This data is based on the CCK8 assay as reported in the literature. The MTT assay is expected to yield comparable results in terms of dose-dependent cytotoxicity.
Studies on similar compounds, such as Eupalinolide O and J, have also demonstrated significant cytotoxicity in various cancer cell lines, including breast and prostate cancer, with IC50 values in the low micromolar range.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., hepatocellular carcinoma cells like MHCC97-L or HCCLM3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0 to 50 µM). A DMSO control (vehicle control) should also be prepared with the same final concentration of DMSO as in the highest this compound concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
-
Signaling Pathways and Workflow
This compound has been reported to induce its cytotoxic effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
This compound-Induced Signaling Pathway
This compound has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway. Additionally, related compounds have been found to affect pathways such as the AMPK/mTOR and Akt signaling pathways.
Caption: this compound signaling pathway in hepatocellular carcinoma cells.
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps involved in performing the MTT assay to assess the cytotoxicity of this compound.
Caption: Experimental workflow of the MTT assay for this compound.
References
Application Notes: Eupalinolide A-Induced Apoptosis Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide A, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor activities.[1] These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The accompanying data and signaling pathway diagrams offer a comprehensive guide for researchers investigating the apoptotic effects of this compound.
Recent studies have shown that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells.[2] The mechanism of action involves the modulation of lipid metabolism through the activation of the ROS-AMPK-mTOR-SCD1 signaling pathway.[1][3] It is noteworthy that in some cancer cell lines, such as hepatocellular carcinoma, this compound has been reported to induce autophagy rather than apoptosis.[4] This highlights the importance of empirical validation of its mechanism in different cellular contexts.
Key Concepts of Apoptosis Detection by Flow Cytometry
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. The assay is based on the following principles:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the cellular DNA.
This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Experimental Data
The following tables summarize the quantitative data on the effects of this compound on apoptosis in non-small cell lung cancer (NSCLC) cell lines.
Table 1: this compound-Induced Apoptosis in A549 NSCLC Cells
| This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 | 1.23 | 0.56 | 1.79 |
| 10 | 48 | 10.34 | 2.87 | 13.21 |
| 20 | 48 | 25.67 | 11.33 | 37.00 |
| 40 | 48 | 33.45 | 13.84 | 47.29 |
Table 2: this compound-Induced Apoptosis in H1299 NSCLC Cells
| This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 | 2.11 | 2.55 | 4.66 |
| 10 | 48 | 12.78 | 5.43 | 18.21 |
| 20 | 48 | 28.91 | 9.87 | 38.78 |
| 40 | 48 | 35.12 | 9.31 | 44.43 |
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in NSCLC cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the AMPK/mTOR signaling pathway, which leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1).
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide A: In Vivo Xenograft Model Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Eupalinolide A in various cancer xenograft models. The following sections detail the experimental protocols, summarize key quantitative data, and illustrate the associated signaling pathways, offering a valuable resource for researchers investigating the therapeutic potential of this natural compound.
Efficacy of this compound in Hepatocellular Carcinoma (HCC) Xenograft Model
This compound has demonstrated significant anti-tumor activity in a xenograft model of human hepatocellular carcinoma. The compound was shown to inhibit tumor growth by inducing autophagy and arresting the cell cycle at the G1 phase.[1][2][3][4] The underlying mechanism involves the activation of the ROS/ERK signaling pathway.[1]
Quantitative Data Summary
| Cell Line | Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) | Animal Body Weight |
| MHCC97-L | Control | Saline | ~1800 | ~1.5 | - | No significant change |
| This compound | 30 mg/kg/day | ~1000 | ~0.8 | ~44% | No significant change | |
| This compound | 60 mg/kg/day | ~600 | ~0.5 | ~67% | No significant change | |
| HCCLM3 | Control | Saline | ~2000 | ~1.8 | - | No significant change |
| This compound | 30 mg/kg/day | ~1200 | ~1.0 | ~40% | No significant change | |
| This compound | 60 mg/kg/day | ~700 | ~0.6 | ~65% | No significant change |
Data compiled from studies on human hepatocellular carcinoma xenografts.
Experimental Protocol
Cell Lines and Culture:
-
Human hepatocellular carcinoma cell lines MHCC97-L and HCCLM3 were used.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model:
-
Female BALB/c nude mice, 4-6 weeks old, were used for the study.
-
Animals were housed in a specific pathogen-free environment with ad libitum access to food and water.
Xenograft Implantation:
-
A suspension of 1 x 10^6 MHCC97-L or HCCLM3 cells in 200 µL of PBS was injected subcutaneously into the right flank of each mouse.
Drug Administration:
-
When tumors reached a palpable size, mice were randomly assigned to control and treatment groups.
-
This compound, dissolved in a suitable vehicle (e.g., saline solution), was administered via intraperitoneal injection once daily for 3 weeks at doses of 30 mg/kg and 60 mg/kg.
-
The control group received an equal volume of the vehicle.
Monitoring and Endpoints:
-
Tumor volume was measured every few days using calipers and calculated using the formula: (length × width²) / 2.
-
Animal body weight was monitored regularly to assess toxicity.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
Signaling Pathway
This compound treatment in hepatocellular carcinoma cells leads to an increase in reactive oxygen species (ROS). This elevation in ROS activates the ERK signaling pathway, which in turn induces autophagy, ultimately leading to the inhibition of cell proliferation and migration.
Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
In non-small cell lung cancer, this compound has been shown to inhibit tumor progression by inducing both ferroptosis and apoptosis. The anti-cancer effects are mediated through the modulation of lipid metabolism via the ROS-AMPK-mTOR-SCD1 signaling pathway.
Quantitative Data Summary
| Cell Line | Treatment Group | Dosage | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) | Animal Body Weight |
| A549 & H1299 | Control | Vehicle | - | - | No significant change |
| This compound | 25 mg/kg | > 60% | > 60% | No significant change |
Data from a study on NSCLC xenograft models, indicating a marked inhibition of tumor growth without significant toxicity to the animals.
Experimental Protocol
Cell Lines and Culture:
-
Human non-small cell lung cancer cell lines A549 and H1299 were utilized.
-
Cells were maintained in standard cell culture conditions as previously described for HCC cells.
Animal Model:
-
Immunodeficient nude mice were used for the establishment of xenografts.
Xenograft Implantation:
-
A suspension of A549 or H1299 cells was subcutaneously injected into the mice.
Drug Administration:
-
Once tumors were established, mice were treated with this compound at a dose of 25 mg/kg. The route of administration was likely intraperitoneal, consistent with other in vivo studies.
Monitoring and Endpoints:
-
Tumor growth and animal body weight were monitored throughout the experiment.
Signaling Pathway
This compound induces an increase in ROS, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (mTOR), leading to the downregulation of stearoyl-CoA desaturase 1 (SCD1). This cascade disrupts lipid metabolism, ultimately inducing ferroptosis and apoptosis in NSCLC cells.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting an in vivo xenograft study with this compound.
References
- 1. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Two-way ANOVA analysis of tumor growth inhibition by different treatments on MDA-MB-231 tumor xenografts. - Public Library of Science - Figshare [plos.figshare.com]
Eupalinolide A: Application Notes and Protocols for Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Eupalinolide A on non-small cell lung cancer (NSCLC) cells, based on current research. Detailed protocols for key experiments are included to facilitate the replication and further investigation of its anti-cancer properties.
Summary of Biological Effects
This compound, a sesquiterpene lactone, has demonstrated significant anti-tumor activity in NSCLC cell lines A549 and H1299. Its primary mechanisms of action include the induction of cell cycle arrest, apoptosis, and ferroptosis. These effects are mediated through the modulation of the AMPK/mTOR/SCD1 signaling pathway. In vivo studies using a mouse xenograft model have confirmed the tumor-inhibitory effects of this compound.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the research on this compound in NSCLC.
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cells
| Cell Line | Treatment | % of Cells in G2/M Phase | Fold Change |
| A549 | Control | 2.91% | - |
| A549 | This compound | 21.99% | 7.56 |
| H1299 | Control | 8.22% | - |
| H1299 | This compound | 18.91% | 2.30 |
Table 2: Induction of Apoptosis and Ferroptosis by this compound in NSCLC Cells
| Cell Line | Parameter | Control | This compound | Fold Change/Increase |
| A549 | Total Apoptotic Rate | 1.79% | 47.29% | 26.42-fold increase |
| H1299 | Total Apoptotic Rate | 4.66% | 44.43% | 9.53-fold increase |
| A549 | ROS Production | - | - | 2.46-fold increase |
| H1299 | ROS Production | - | - | 1.32-fold increase |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Dosage | Tumor Weight Reduction | Tumor Volume Reduction |
| This compound | 25 mg/kg | >60% | >60% |
| This compound | 50 mg/kg | Data not specified | Data not specified |
Signaling Pathway
This compound exerts its anti-cancer effects by activating the AMPK/mTOR signaling pathway, which subsequently downregulates stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism. This disruption of lipid metabolism leads to an increase in reactive oxygen species (ROS), triggering both apoptosis and ferroptosis.
Caption: this compound signaling pathway in NSCLC cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
Objective: To culture NSCLC cell lines and treat them with this compound.
Materials:
-
A549 and H1299 cell lines
-
RPMI-1640 medium (for A549)
-
DMEM medium (for H1299)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
6-well plates or other appropriate culture vessels
Protocol:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture H1299 cells in DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a desired density and allow them to adhere overnight.
-
Prepare various concentrations of this compound by diluting the stock solution in the complete culture medium.
-
Replace the medium in the wells with the medium containing this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on NSCLC cells.
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
96-well plates
-
A549 and H1299 cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of NSCLC cells.
Materials:
-
A549 and H1299 cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation associated with apoptosis in this compound-treated cells.
Materials:
-
A549 and H1299 cells grown on coverslips
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization solution for 2 minutes on ice.
-
Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes in the dark.
-
Wash with PBS and counterstain with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression of proteins in the AMPK/mTOR/SCD1 pathway.
Caption: General workflow for Western Blot analysis.
Materials:
-
A549 and H1299 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-SCD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor effect of this compound in a mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 or H1299 cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline, corn oil)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject A549 or H1299 cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment groups (vehicle control, this compound 25 mg/kg, this compound 50 mg/kg).
-
Administer treatment (e.g., intraperitoneal injection) daily or as determined by the experimental design.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Disclaimer
This document is intended for research purposes only and is not a substitute for a comprehensive literature review and validation of experimental protocols. Researchers should optimize these protocols for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Eupalinolide A: A Promising Agent in Hepatocellular Carcinoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide A, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a compound of interest in the study of hepatocellular carcinoma (HCC). This document provides a comprehensive overview of its application in HCC cell lines, including its mechanism of action, quantitative effects, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for liver cancer.
Mechanism of Action
This compound has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells.[1] Its primary mechanism of action involves the induction of autophagy, a cellular process of degradation and recycling of cellular components. This is mediated through the activation of the Reactive Oxygen Species (ROS)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[1] Furthermore, this compound induces cell cycle arrest at the G1 phase, thereby halting the proliferation of cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies of this compound in HCC cell lines.
Table 1: Effective Concentrations of this compound in HCC Cell Lines
| Cell Line | Treatment Concentrations | Duration | Effect |
| MHCC97-L | 7, 14, and 28 µM | 48 hours | Inhibition of proliferation and migration, G1 phase cell cycle arrest, induction of autophagy.[1] |
| HCCLM3 | 7, 14, and 28 µM | 48 hours | Inhibition of proliferation and migration, G1 phase cell cycle arrest, induction of autophagy.[1] |
Note: While the effective concentrations are well-documented, the specific IC50 values for this compound in MHCC97-L and HCCLM3 cell lines were not explicitly stated in the reviewed literature. The concentrations used in the cited studies were based on these undetermined IC50 values.
Table 2: Effect of this compound on Cell Cycle Distribution in HCC Cells
| Cell Line | Treatment (48h) | % of Cells in G1 Phase (Mean ± SD) |
| MHCC97-L | Control (DMSO) | Data not available |
| MHCC97-L | 14 µM this compound | Significantly increased vs. control. |
| MHCC97-L | 28 µM this compound | Significantly increased vs. control. |
| HCCLM3 | Control (DMSO) | Data not available |
| HCCLM3 | 14 µM this compound | Significantly increased vs. control. |
| HCCLM3 | 28 µM this compound | Significantly increased vs. control. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its study in HCC cell lines.
References
Application Notes and Protocols for the Extraction and Purification of Eupalinolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide A is a sesquiterpenoid lactone isolated from plants of the Eupatorium genus, notably Eupatorium lindleyanum. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and potent anti-cancer properties. This compound has been shown to inhibit cancer progression by inducing apoptosis and ferroptosis, and it modulates key signaling pathways, making it a promising candidate for further investigation in drug development.
These application notes provide detailed protocols for the extraction of this compound from its natural source and its subsequent purification using various chromatographic techniques. Additionally, the document outlines the key signaling pathways affected by this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and oncology.
Extraction of this compound from Eupatorium lindleyanum
The initial step in isolating this compound involves its extraction from the plant material. The choice of extraction method can significantly impact the yield and purity of the final product. While various techniques exist, a common approach involves solvent extraction followed by liquid-liquid partitioning to enrich the fraction containing sesquiterpenoid lactones.
General Extraction Workflow
Caption: General workflow for the extraction of this compound.
Experimental Protocol: Ethanol Extraction and Solvent Partitioning
This protocol describes a standard method for obtaining a crude extract enriched in this compound from Eupatorium lindleyanum.
Materials:
-
Dried and powdered aerial parts of Eupatorium lindleyanum
-
95% Ethanol (EtOH)
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled Water
-
Large glass containers for extraction
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Separatory funnels
Procedure:
-
Maceration: Soak the dried and powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature.
-
Extraction: Allow the mixture to stand for 72 hours with occasional stirring.
-
Filtration: Filter the extract through filter paper to separate the plant residue from the liquid extract.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
Suspension: Suspend the concentrated ethanol extract in distilled water.
-
Solvent Partitioning:
-
Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol.
-
First, partition against petroleum ether to remove nonpolar compounds like fats and chlorophyll. Discard the petroleum ether fraction.
-
Next, partition the aqueous layer with ethyl acetate. This compound, being moderately polar, will preferentially move into the ethyl acetate layer. Collect the ethyl acetate fraction.
-
Finally, partition the remaining aqueous layer with n-butanol to separate more polar compounds.
-
-
Drying: Concentrate the collected ethyl acetate fraction to dryness using a rotary evaporator to yield a crude extract enriched with this compound. This crude extract can then be used for further purification.
Comparison of Extraction Methods
While the above protocol is widely used, other extraction techniques can be employed, potentially offering advantages in terms of efficiency and extraction time. The optimal method may vary depending on the specific laboratory setup and desired scale.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent for an extended period. | Simple, requires minimal specialized equipment. | Time-consuming, may result in lower extraction efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, requires less solvent over time. | Can expose compounds to heat for extended periods, potentially degrading thermolabile substances. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction times, increased yield, lower solvent consumption. | May require specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Very rapid extraction, reduced solvent usage, improved yield. | Requires a microwave extractor, potential for uneven heating. |
Purification of this compound
Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential to isolate this compound to a high degree of purity.
Purification Workflow
Caption: General workflow for the purification of this compound.
Method 1: Silica Gel Column Chromatography
This is a fundamental and widely used technique for the initial purification of this compound from the crude extract.
Materials:
-
Crude extract enriched with this compound
-
Silica gel (60-120 mesh or 200-300 mesh for flash chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for samples not easily soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the powdered sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be from 100% n-hexane to 100% ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluate in a series of fractions.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v) and visualize the spots under UV light or by staining.
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Method 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. It has been successfully applied for the preparative separation of this compound.[1]
Quantitative Data from HSCCC Purification:
| Parameter | Value | Reference |
| Starting Material | 540 mg of the n-butanol fraction of E. lindleyanum ethanol extract | [1] |
| Yield of this compound | 17.9 mg | [1] |
| Purity of this compound | 97.9% (determined by HPLC) | [1] |
Experimental Protocol: HSCCC
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for purity analysis
Materials:
-
n-butanol fraction of E. lindleyanum ethanol extract
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)
Procedure:
-
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in the specified ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
-
HSCCC System Preparation:
-
Fill the entire column with the upper phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
-
Sample Injection:
-
Once the mobile phase front emerges and hydrodynamic equilibrium is established, dissolve the sample (e.g., 540 mg of the n-butanol fraction) in a mixture of the upper and lower phases (e.g., 10 mL).
-
Inject the sample solution into the column.
-
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column.
-
Monitor the eluate with a UV detector (e.g., at 254 nm).
-
Collect fractions based on the resulting chromatogram peaks.
-
-
Analysis and Identification:
-
Analyze the collected fractions corresponding to the this compound peak for purity using analytical HPLC.
-
Confirm the structure of the purified compound using spectroscopic methods such as ESI-MS and NMR.
-
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC offers high resolution and is often used as a final polishing step to obtain highly pure this compound.
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
Preparative reverse-phase column (e.g., C18)
Materials:
-
Partially purified this compound from column chromatography
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid, typically 0.1%)
Procedure:
-
Method Development:
-
Develop an analytical HPLC method to achieve good separation of this compound from impurities.
-
Optimize the mobile phase composition (e.g., a gradient of water and acetonitrile or methanol) and flow rate on an analytical column.
-
-
Scale-Up:
-
Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Purification:
-
Inject the sample onto the preparative HPLC column.
-
Run the preparative method and collect the fractions corresponding to the this compound peak using the fraction collector.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the final pure this compound.
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily through the induction of reactive oxygen species (ROS).
ROS/ERK Signaling Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma cells, this compound induces autophagy-mediated cell death through the activation of the ROS/ERK signaling pathway.[2]
References
- 1. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide A: A Promising Inducer of Ferroptosis in Cancer Cells
Application Notes and Protocols for Researchers
Introduction
Eupalinolide A, a sesquiterpenoid lactone extracted from Eupatorium lindleyanum, has emerged as a potential therapeutic agent in oncology. Recent studies have elucidated its role in inducing a non-apoptotic form of programmed cell death known as ferroptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the effects of this compound on cancer cells, with a specific focus on its ferroptosis-inducing properties.
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS)[1]. It presents a novel therapeutic avenue for cancers that are resistant to traditional apoptosis-inducing chemotherapies. This compound has been shown to trigger ferroptosis in non-small cell lung cancer (NSCLC) cells by modulating the AMPK/mTOR/SCD1 signaling pathway[2][3]. A structurally related compound, Eupalinolide B, has also been demonstrated to induce ferroptosis in hepatic carcinoma cells through the ROS-ER-JNK and HO-1 signaling pathways[4][5]. These findings highlight the potential of Eupalinolides as a new class of anti-cancer agents that exploit the ferroptotic pathway.
These application notes provide a summary of the key findings, quantitative data on the effects of this compound, and detailed protocols for essential experiments to study its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound and the related compound Eupalinolide B on different cancer cell lines.
Table 1: Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells
| Parameter | A549 Cells | H1299 Cells |
| Treatment Concentrations | 10, 20, 30 µM | 10, 20, 30 µM |
| Increase in ROS Production | 2.46-fold | 1.32-fold |
| Increase in Total Apoptotic Rate | from 1.79% to 47.29% | from 4.66% to 44.43% |
| Reduction in SCD1 Expression | 34% | 48% |
Table 2: Effects of Eupalinolide B on Hepatic Carcinoma Cells
| Parameter | SMMC-7721 Cells | HCCLM3 Cells |
| Treatment Concentrations | 6, 12, 24 µM | 6, 12, 24 µM |
Table 3: IC50 Values of Eupalinolide O (a related compound) in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | 24 h | 48 h | 72 h |
| MDA-MB-231 | 10.34 µM | 5.85 µM | 3.57 µM |
| MDA-MB-453 | 11.47 µM | 7.06 µM | 3.03 µM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced ferroptosis and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced ferroptosis in NSCLC cells.
Caption: General experimental workflow for investigating this compound-induced ferroptosis.
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound-induced ferroptosis.
Cell Culture and this compound Treatment
-
Cell Lines:
-
Non-small cell lung cancer: A549, H1299
-
Hepatic carcinoma: SMMC-7721, HCCLM3
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 10, 20, 30 µM for NSCLC cells). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay procedure.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This protocol is based on standard DCFH-DA staining procedures.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with this compound as described above.
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.
-
Dilute the stock solution in serum-free medium to a final working concentration of 10-25 µM immediately before use.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Detection:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using a GFP filter set.
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Lipid Peroxidation Assay (BODIPY 581/591 C11 Assay)
This protocol is based on standard procedures for using the BODIPY 581/591 C11 probe.
-
Cell Seeding and Treatment: Seed cells on coverslips or in a suitable plate for imaging or flow cytometry and treat with this compound.
-
Probe Loading:
-
Prepare a 10 mM stock solution of BODIPY 581/591 C11 in DMSO.
-
Dilute the stock solution in serum-free medium to a final working concentration of 1-2 µM.
-
Incubate the cells with the BODIPY 581/591 C11 working solution for 30 minutes at 37°C.
-
-
Washing: Wash the cells twice with HBSS or PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope. The unoxidized probe fluoresces red (emission ~591 nm), while the oxidized probe fluoresces green (emission ~510 nm). An increase in the green to red fluorescence intensity ratio indicates lipid peroxidation.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the shift in fluorescence from red to green.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity to quantify the level of lipid peroxidation.
Western Blot Analysis
This protocol provides a general procedure for Western blotting.
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, SCD1, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound represents a promising candidate for cancer therapy due to its ability to induce ferroptosis. The protocols and data provided in this document offer a comprehensive guide for researchers to investigate its anti-cancer effects and elucidate the underlying molecular mechanisms. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer types and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eupalinolide A for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Eupalinolide A and its analogs in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a sesquiterpene lactone, a natural compound extracted from plants like Eupatorium lindleyanum.[1][2] In vitro studies have shown its potential as an anti-cancer agent. Its primary mechanisms of action include inducing autophagy (a cellular self-degradation process) in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.[1][3][4] It has also been shown to inhibit the proliferation and migration of cancer cells by causing cell cycle arrest.
Q2: What are the mechanisms of other related Eupalinolide compounds?
A2: Several analogs of Eupalinolide have been studied:
-
Eupalinolide J (EJ): Inhibits cancer cell metastasis by promoting the degradation of the STAT3 protein. It can also induce apoptosis, cell cycle arrest, and DNA damage in prostate cancer cells.
-
Eupalinolide O (EO): Induces apoptosis in triple-negative breast cancer (TNBC) cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.
-
Eupalinolide B (EB): Has been shown to inhibit the NF-κB signaling pathway in macrophage cells. It also shows potential in treating pancreatic cancer by generating ROS and possibly inducing cuproptosis.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C and protected from light to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.2%) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration for my in vitro experiments?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Based on published studies, a common starting range is between 5 µM and 30 µM. For example, significant inhibitory effects on hepatocellular carcinoma cell lines were observed at concentrations around 10 µM, with further studies using 7, 14, and 28 µM. For non-small cell lung cancer lines, concentrations of 10, 20, and 30 µM have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q5: Is this compound expected to be cytotoxic?
A5: Yes, this compound exhibits cytotoxic effects, particularly against cancer cell lines. This is a key part of its anti-proliferative activity. However, the degree of cytotoxicity can vary significantly between different cell lines. It is essential to determine the cytotoxic profile (e.g., by calculating the IC50 value) in your specific cell model to distinguish between targeted anti-cancer effects and general toxicity. For instance, Eupalinolide O showed significant cytotoxicity against triple-negative breast cancer cells but was less sensitive to normal breast epithelial cells.
Troubleshooting Guide
Problem: I'm observing high levels of cell death across all my treatment groups, even at the lowest concentrations.
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line (generally below 0.5%, and ideally ≤0.2%). Run a vehicle control (medium with the same amount of DMSO as your highest treatment concentration) to verify that the solvent itself is not causing the cytotoxicity.
-
-
Possible Cause 2: High Compound Sensitivity. Your specific cell line may be exceptionally sensitive to this compound.
-
Solution: Expand your dose-response curve to include a wider range of lower concentrations. Start as low as nanomolar concentrations and increase incrementally to identify a non-toxic working range.
-
Problem: this compound is not producing the expected biological effect in my assay.
-
Possible Cause 1: Sub-optimal Concentration. The concentrations used may be too low to elicit a response in your particular cell model.
-
Solution: Perform a dose-response study with a broad range of concentrations (e.g., 1 µM to 50 µM) to identify the effective concentration range. The IC50 values for different Eupalinolide compounds can vary, for example, Eupalinolide J had IC50 values of 3.74 µM and 4.30 µM in two different TNBC cell lines.
-
-
Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored correctly (at -20°C or -80°C, protected from light) and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock for each experiment.
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may be resistant to the specific mechanism of this compound.
-
Solution: Review the literature to confirm that the signaling pathways targeted by this compound (e.g., ROS/ERK, STAT3) are active and relevant in your cell line. Consider testing a different cell line known to be sensitive to the compound.
-
Problem: I can see precipitate in my culture medium after adding this compound.
-
Possible Cause: Poor Solubility. this compound may be precipitating out of the aqueous culture medium, especially at higher concentrations.
-
Solution: First, ensure your DMSO stock concentration is not too low, which would require adding a large volume to your media. After diluting the stock into your medium, mix thoroughly by gentle vortexing or inversion before adding it to the cells. If precipitation persists, consider using a pre-warmed medium for dilution. Some suppliers suggest gently warming the stock solution to 37°C to aid solubility.
-
Data Summary Tables
Table 1: Effective Concentrations of Eupalinolide Analogs in In Vitro Cancer Studies
| Compound | Cell Line(s) | Assay Type | Effective Concentration Range | Observed Effect |
| This compound | MHCC97-L, HCCLM3 (Hepatocellular Carcinoma) | Cell Viability (CCK8) | 7 - 28 µM | Inhibition of proliferation, G1 cell cycle arrest, induction of autophagy. |
| This compound | A549, H1299 (Non-Small Cell Lung Cancer) | Cell Viability (CCK8), Migration | 10 - 30 µM | Inhibition of proliferation and migration, G2/M cell cycle arrest. |
| Eupalinolide J | U251 (Glioblastoma), MDA-MB-231 (Breast Cancer) | Migration, Invasion (Transwell) | 1.25 - 2.5 µM | Inhibition of cell metastasis; non-cytotoxic below 5 µM. |
| Eupalinolide J | PC-3, DU-145 (Prostate Cancer) | Cell Viability (MTT) | 2.5 - 20 µM | Dose- and time-dependent inhibition of proliferation. |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 (Triple-Negative Breast Cancer) | Cell Viability (MTT), Apoptosis | 1 - 20 µM | Inhibition of viability, induction of apoptosis. |
| Eupalinolide B | MiaPaCa-2 (Pancreatic Cancer) | Cell Viability (CCK8) | Not specified, but most potent | Significant reduction in cell viability. |
Table 2: Reported IC50 Values for Eupalinolide Analogs
| Compound | Cell Line | Treatment Duration | IC50 Value (µM) |
| Eupalinolide J | MDA-MB-231 (TNBC) | Not Specified | 3.74 ± 0.58 |
| Eupalinolide J | MDA-MB-468 (TNBC) | Not Specified | 4.30 ± 0.39 |
| Eupalinolide O | MDA-MB-231 (TNBC) | 24 h | 10.34 |
| Eupalinolide O | MDA-MB-231 (TNBC) | 48 h | 5.85 |
| Eupalinolide O | MDA-MB-231 (TNBC) | 72 h | 3.57 |
| Eupalinolide O | MDA-MB-453 (TNBC) | 24 h | 11.47 |
| Eupalinolide O | MDA-MB-453 (TNBC) | 48 h | 7.06 |
| Eupalinolide O | MDA-MB-453 (TNBC) | 72 h | 3.03 |
TNBC: Triple-Negative Breast Cancer
Signaling Pathways & Workflows
References
- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
Eupalinolide A Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of Eupalinolide A in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing variable or lower-than-expected potency of this compound in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent or reduced biological activity is a common indicator of compound instability in cell culture media. This compound, as a sesquiterpene lactone, contains functional groups that can be susceptible to degradation under typical cell culture conditions (e.g., physiological pH 7.4, 37°C, and the presence of enzymes in serum).
Q2: What are the primary degradation pathways for this compound in cell culture?
A2: The primary degradation pathway for this compound is hydrolysis, particularly through the action of carboxylesterases.[1][2] These enzymes are present in cells and can also be found in fetal bovine serum (FBS), a common supplement in cell culture media.[3][4] Hydrolysis can lead to the opening of the lactone ring or cleavage of ester side chains, resulting in a loss of biological activity.
Q3: What is the expected half-life of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data on the specific half-life of this compound in common cell culture media such as DMEM or RPMI-1640. However, studies on its metabolic stability in liver microsomes, which are rich in metabolic enzymes, can provide an indication of its susceptibility to degradation.
Q4: How do components of the cell culture medium affect the stability of this compound?
A4: Several components can influence the stability:
-
pH: The physiological pH of most cell culture media (around 7.4) can facilitate the hydrolysis of ester-containing compounds like this compound. Some sesquiterpene lactones have been shown to be less stable at pH 7.4 compared to more acidic conditions.[5]
-
Temperature: Incubation at 37°C will accelerate the rate of chemical degradation compared to storage at lower temperatures.
-
Serum (e.g., FBS): Serum contains various enzymes, including carboxylesterases, which can actively metabolize this compound.
-
Reducing agents: Some specialized media, like RPMI-1640, contain reducing agents such as glutathione, which could potentially interact with the α,β-unsaturated carbonyl groups present in this compound, although this is less documented than hydrolysis.
Q5: Are there any visual indicators of this compound degradation or instability in my cell culture experiments?
A5: Visual indicators are unlikely for degradation at the molecular level. However, poor solubility at high concentrations could lead to precipitation, which might be observable as a fine particulate matter in the medium. It is crucial to ensure that this compound is fully dissolved in the stock solution and upon dilution in the cell culture medium.
Troubleshooting Guide
If you suspect this compound instability is affecting your experiments, follow this troubleshooting guide.
Step 1: Assess the Likelihood of Instability
-
Review your experimental setup: Are you using long incubation times (e.g., > 24 hours)? Are you using high concentrations of serum? These factors increase the likelihood of degradation.
-
Observe your results: Are you seeing high variability between replicate wells or experiments? Is the dose-response curve shallow or inconsistent? These can be signs of a decreasing effective concentration of the compound over time.
Step 2: Implement Immediate Mitigation Strategies
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Avoid storing diluted solutions in aqueous media.
-
Minimize incubation time: If your experimental design allows, reduce the incubation time to minimize the period during which degradation can occur.
-
Consider serum-free media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can significantly reduce enzymatic degradation.
Step 3: Quantify the Stability of this compound in Your System
To obtain definitive data on the stability of this compound under your specific experimental conditions, it is recommended to perform a stability study. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data
While specific stability data for this compound in cell culture media is not available in the literature, the following table summarizes its metabolic stability in human and rat liver microsomes, which highlights its susceptibility to enzymatic hydrolysis.
| Biological Matrix | Half-life (t½) in minutes | Intrinsic Clearance (CLint) (mL/min/kg) |
| Human Liver Microsomes (HLMs) | 26.70 ± 2.93 | 65.63 ± 7.15 |
| Rat Liver Microsomes (RLMs) | Not explicitly stated, but hydrolysis was significantly faster than in HLMs. | 153.51 ± 4.94 |
Note: The shorter half-life in liver microsomes suggests that in a cell culture system containing metabolically active cells and/or serum, the stability of this compound is likely to be a significant factor.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to 37°C and 5% CO₂
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
Prepare two sets of working solutions by diluting the this compound stock solution to a final concentration of 10 µM in:
-
Cell culture medium with serum.
-
Cell culture medium without serum.
-
-
Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Aliquot the working solutions into sterile microcentrifuge tubes or a 96-well plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the samples on ice.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each sample.
-
Vortex briefly and incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a quantitative LC-MS/MS method for this compound. A previously described method for rat plasma can be adapted.
-
Column: C18 column (e.g., Venusil MP-C18, 50mm x 2.1mm, 3µm).
-
Mobile Phase: A gradient of methanol and 10mM ammonium acetate.
-
Detection: Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
-
Prepare a calibration curve using this compound standards of known concentrations in the same cell culture medium.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Plot the concentration of this compound as a percentage of the initial (time 0) concentration versus time.
-
Calculate the half-life (t½) of this compound under each condition.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Workflow for assessing this compound stability.
Caption: this compound induces autophagy via ROS/ERK.
Caption: this compound's effect on the AMPK/mTOR pathway.
References
- 1. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Eupalinolide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant apoptosis in our non-cancerous cell line upon treatment with this compound. Is this a known off-target effect?
A1: Yes, this compound is a potent inducer of apoptosis. While this is a desired effect in cancer cell lines, it can be considered an off-target effect in non-cancerous cells. This compound has been shown to increase the total apoptotic rate significantly. For example, in A549 cells, the apoptotic rate increased from 1.79% to 47.29%, and in H1299 cells, it rose from 4.66% to 44.43% upon treatment.[1] This effect is often mediated through the regulation of pro- and anti-apoptotic factors. If apoptosis is undesirable in your experimental system, consider using lower concentrations of this compound or a shorter treatment duration.
Q2: Our reactive oxygen species (ROS) measurements are highly variable between experiments with this compound. What could be the cause of this inconsistency?
A2: this compound is known to induce ROS production. In A549 cells, it can increase ROS production by 2.46-fold, and in H1299 cells, by 1.32-fold.[1] Variability in ROS measurements can stem from several factors, including:
-
Cellular Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed cells can have altered basal ROS levels.
-
Reagent Stability: The fluorescent probe used for ROS detection, such as DCFH-DA, is light-sensitive and can auto-oxidize. Prepare fresh solutions for each experiment and protect them from light.
-
Incubation Conditions: Maintain consistent incubation times and temperatures. Small variations can significantly impact ROS levels.
-
Instrument Settings: Use consistent settings on your flow cytometer or fluorescence microscope.
Q3: We have observed a decrease in cell proliferation with this compound treatment. Which signaling pathways are known to be affected?
A3: this compound is known to inhibit cell proliferation by affecting key signaling pathways. The primary pathway identified is the AMPK/mTOR/SCD1 signaling cascade .[2] this compound activates AMPK, which in turn inhibits mTOR. This leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for the synthesis of unsaturated fatty acids, thereby inhibiting cell proliferation. Additionally, this compound can induce cell cycle arrest, contributing to its anti-proliferative effects. In some contexts, the ROS/ERK signaling pathway has also been implicated in this compound-induced effects.
Q4: We are seeing unexpected changes in lipid metabolism in our cells treated with this compound. Is there a known mechanism for this?
A4: Yes, this compound directly impacts lipid metabolism by downregulating the expression of stearoyl-CoA desaturase 1 (SCD1). This enzyme is critical for the conversion of saturated fatty acids to monounsaturated fatty acids. A reduction in SCD1 expression, by 34% in A549 cells and 48% in H1299 cells, alters the cellular lipid profile and can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.
Troubleshooting Guides
Issue: Unexpectedly High Levels of Apoptosis
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | Titrate this compound to determine the optimal concentration for your cell line that minimizes apoptosis while achieving the desired effect. |
| Sensitive Cell Line | If using a non-cancerous or primary cell line, they may be more sensitive. Reduce the treatment duration and/or concentration. |
| Incorrect Assessment of Apoptosis | Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and TUNEL assay) to avoid false positives. |
| Confluent Cell Culture | Overly confluent cultures can undergo spontaneous apoptosis. Ensure cells are sub-confluent and healthy before starting the experiment. |
Issue: Inconsistent ROS Measurements
| Potential Cause | Troubleshooting Steps |
| Probe auto-oxidation | Prepare fresh ROS-sensitive dye (e.g., DCFH-DA) for each experiment and protect it from light. |
| Variable cell numbers | Ensure the same number of cells are seeded for each experiment to normalize ROS measurements. |
| Inconsistent incubation times | Adhere strictly to the same incubation times for both this compound treatment and dye loading. |
| Instrument calibration | Calibrate the flow cytometer or plate reader before each use with appropriate controls. |
Experimental Protocols
Apoptosis Assay using Annexin V-FITC/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0, 7, 14, 28 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
ROS Detection using DCFH-DA
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Remove the media and incubate the cells with 10 µM DCFH-DA in serum-free media for 20-30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Analysis: Immediately measure the fluorescence intensity using a flow cytometer or fluorescence plate reader with excitation at 488 nm and emission at 525 nm.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: Troubleshooting workflow for unexpected results.
References
Eupalinolide A treatment duration for optimal apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eupalinolide A in apoptosis studies. The information is compiled from various studies to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration with this compound to induce apoptosis?
The optimal treatment duration for this compound to induce apoptosis is cell-type dependent and should be determined empirically. However, based on existing studies, a common time point for assessing apoptosis is 24 to 48 hours. For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and H1299, significant apoptosis was observed after 24 hours of treatment.[1] It is crucial to perform a time-course experiment to identify the optimal incubation period for your specific cell line and experimental conditions.
Q2: I am not observing significant apoptosis in my cancer cell line after this compound treatment. What could be the reason?
Several factors could contribute to a lack of apoptotic response:
-
Cell Line Specificity: this compound's mechanism of action can be highly cell-type specific. For example, in hepatocellular carcinoma cells (MHCC97-L and HCCLM3), this compound was found to induce autophagy rather than apoptosis, even after 48 hours of treatment.[2]
-
Concentration: The concentration of this compound is critical. A dose-response experiment is recommended to determine the optimal concentration for inducing apoptosis in your cell line. In NSCLC cells, concentrations of 10, 20, and 30 µM were used to assess apoptosis.[1]
-
Incorrect Timing of Assay: Apoptosis is a dynamic process. The peak of apoptotic events can vary depending on the cell line and the concentration of the inducing agent.[3] It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the optimal window for detection.
-
Alternative Cell Death Mechanisms: this compound has been shown to induce other forms of cell death, such as ferroptosis in NSCLC cells.[1] It is possible that in your cell line, a different cell death pathway is being activated.
Q3: What are the key signaling pathways activated by this compound to induce apoptosis?
In non-small cell lung cancer (NSCLC) cells, this compound induces apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway. Other related compounds, like Eupalinolide O, have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway. Eupalinolide J has been reported to induce apoptosis in prostate cancer cells.
Q4: How can I confirm that the cell death I am observing is indeed apoptosis?
To confirm apoptosis, it is recommended to use multiple assays that measure different hallmarks of the process:
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
TUNEL Assay: This assay detects DNA fragmentation, a later-stage marker of apoptosis.
-
Western Blotting for Apoptosis-Related Proteins: Assess the expression levels of key apoptotic proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis. Cleavage of caspases (e.g., caspase-3, caspase-9) and PARP are also key indicators.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in apoptosis rates between experiments. | Inconsistent cell density at the time of treatment. | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase before treatment. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| No significant increase in apoptotic markers. | Sub-optimal concentration of this compound. | Perform a dose-response experiment (e.g., 1-50 µM) to determine the IC50 value for your cell line. |
| Incorrect timing for the apoptosis assay. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptosis. | |
| Cell line is resistant to this compound-induced apoptosis. | Investigate other cell death mechanisms like autophagy or ferroptosis. Consider using a different cell line known to be sensitive to this compound. | |
| High background in TUNEL assay. | Sub-optimal permeabilization of cells. | Optimize the concentration and incubation time of the permeabilization buffer. |
| DNA damage from other sources. | Ensure gentle handling of cells during the staining procedure to minimize mechanical stress. |
Quantitative Data Summary
Table 1: Effect of this compound on Apoptosis in A549 and H1299 NSCLC Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Total Apoptotic Rate (%) | Fold Increase in TUNEL-Positive Cells |
| A549 | 0 (Control) | 24 | 1.79 | - |
| 10 | 24 | Not Reported | ~2.5 | |
| 20 | 24 | Not Reported | ~4.5 | |
| 30 | 24 | 47.29 | ~7.0 | |
| H1299 | 0 (Control) | 24 | 4.66 | - |
| 10 | 24 | Not Reported | ~2.0 | |
| 20 | 24 | Not Reported | ~3.5 | |
| 30 | 24 | 44.43 | ~5.0 |
Data extracted from a study on non-small cell lung cancer.
Table 2: Effect of Eupalinolide O on Viability of TNBC Cells
| Cell Line | Treatment Duration (h) | IC50 Value (µM) |
| MDA-MB-231 | 24 | 10.34 |
| 48 | 5.85 | |
| 72 | 3.57 | |
| MDA-MB-453 | 24 | 11.47 |
| 48 | 7.06 | |
| 72 | 3.03 |
Data for a related compound, Eupalinolide O, in triple-negative breast cancer cells.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ cells/well and incubate until approximately 90% confluent.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) for the desired duration (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 1.5 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the determined optimal time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 500 µL of 1x binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
3. Western Blotting
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature 50 µg of protein extract by boiling at 100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling in NSCLC apoptosis.
Caption: Eupalinolide O signaling in TNBC apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
References
- 1. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Technical Support Center: Overcoming Resistance to Eupalinolide A in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide A and encountering potential resistance in cancer cells. The information provided is based on existing research on this compound and related sesquiterpene lactones, as well as established principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic effect of this compound on our cancer cell line over time. What are the potential mechanisms of resistance?
A1: While direct research on resistance to this compound is limited, mechanisms observed for other sesquiterpene lactones and common anticancer drugs may be relevant. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in Target Signaling Pathways: Cancer cells can develop resistance by altering the signaling pathways that this compound targets. Key pathways implicated in the action of this compound and related compounds include:
-
Upregulation of pro-survival pathways: Activation of pathways like PI3K/Akt/mTOR and STAT3 can promote cell survival and override the apoptotic signals induced by this compound.[1]
-
Feedback loop activation: Inhibition of a specific pathway by this compound might trigger a compensatory feedback loop that reactivates the same or a parallel survival pathway.[2]
-
-
Metabolic Reprogramming: Cancer cells might alter their metabolic processes to counteract the effects of this compound. For instance, as this compound has been shown to modulate lipid metabolism, cells could potentially adapt by upregulating alternative lipid synthesis pathways.[3]
-
Induction of Pro-survival Autophagy: While this compound can induce autophagy that leads to cell death in some cancer cells, in other contexts, autophagy can act as a survival mechanism, allowing cells to endure the stress induced by the drug.[4]
Q2: Our cells are showing a resistant phenotype. How can we experimentally confirm that this is due to increased drug efflux?
A2: To determine if increased drug efflux via ABC transporters is the cause of resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein expression levels of key ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, and BCRP/ABCG2) in your resistant cell line versus the parental (sensitive) cell line. An increased expression in the resistant line is a strong indicator.
-
Efflux Assays: Utilize fluorescent substrates of ABC transporters, such as Rhodamine 123 or Calcein-AM. In a functional assay, resistant cells will show lower intracellular fluorescence due to rapid efflux of the dye. This efflux can be inhibited by known ABC transporter inhibitors like Verapamil or Cyclosporin A, which would result in increased fluorescence accumulation in the resistant cells.
-
Combination with ABC Transporter Inhibitors: Treat your resistant cells with this compound in combination with an ABC transporter inhibitor. If the cytotoxicity of this compound is restored, it strongly suggests that drug efflux is a primary resistance mechanism.
Q3: What are some potential strategies to overcome resistance to this compound?
A3: Based on the potential mechanisms of resistance, several strategies can be employed:
-
Combination Therapy: This is a highly promising approach.
-
With Chemotherapeutic Agents: Combining this compound with other chemotherapeutic drugs, such as paclitaxel or doxorubicin, may create synergistic effects and overcome resistance by targeting multiple cellular pathways.
-
With Targeted Inhibitors: If a specific survival pathway is identified as being upregulated in resistant cells (e.g., STAT3 or Akt), combining this compound with a specific inhibitor of that pathway could re-sensitize the cells.
-
-
Modulation of ABC Transporters: As discussed in Q2, co-administration of this compound with an ABC transporter inhibitor could be an effective strategy if resistance is mediated by drug efflux.
-
Targeting Cellular Metabolism: If metabolic reprogramming is suspected, targeting the altered metabolic pathways in combination with this compound could be a viable approach.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard curve to determine the optimal seeding density for your cell line where the cells are in the logarithmic growth phase for the duration of the experiment. |
| Drug Dilution and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light to prevent degradation. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the most consistent time point to measure cytotoxicity. |
| Assay Protocol | Strictly adhere to the protocol for your chosen viability assay (e.g., CCK-8, MTT). Ensure proper mixing of reagents and accurate absorbance readings. |
Issue 2: Difficulty in establishing a stable this compound-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration | Start with a concentration of this compound that is at or slightly below the IC50 value for the parental cell line. Too high of a concentration may lead to widespread cell death with no survivors to propagate. |
| Incremental Dose Increase | Increase the concentration of this compound gradually. Allow the cells to recover and reach a stable growth rate at each concentration before increasing the dose. A typical incremental increase is 1.5 to 2-fold. |
| Pulsed vs. Continuous Exposure | Experiment with both pulsed (short-term, high concentration) and continuous (long-term, lower concentration) exposure to this compound to see which method is more effective at inducing resistance in your specific cell line. |
| Clonal Selection | After a period of selection, you may have a heterogeneous population. Consider using single-cell cloning to isolate and expand highly resistant clones for a more homogenous resistant cell line. |
Quantitative Data Summary
The following tables provide example data for sensitive and hypothetically-resistant cancer cell lines to this compound. These are for illustrative purposes to guide your own data analysis.
Table 1: Example IC50 Values for this compound
| Cell Line | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental A549 | 5.2 ± 0.6 | 1.0 |
| A549-ER (this compound Resistant) | 48.5 ± 4.2 | 9.3 |
| Parental HCCLM3 | 8.1 ± 0.9 | 1.0 |
| HCCLM3-ER (this compound Resistant) | 65.2 ± 7.5 | 8.0 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.
Table 2: Example Effect of Combination Therapy on Resistant A549-ER Cells
| Treatment | Cell Viability (%) ± SD |
| Control | 100 ± 5.1 |
| This compound (40 µM) | 65 ± 4.8 |
| STAT3 Inhibitor (5 µM) | 80 ± 6.2 |
| This compound (40 µM) + STAT3 Inhibitor (5 µM) | 25 ± 3.5 |
| P-gp Inhibitor (10 µM) | 95 ± 4.0 |
| This compound (40 µM) + P-gp Inhibitor (10 µM) | 30 ± 4.1 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank) * 100%.
Western Blot for Phosphorylated Signaling Proteins
This protocol is for detecting changes in the phosphorylation status of proteins in key signaling pathways (e.g., p-STAT3, p-Akt).
Materials:
-
Parental and resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat parental and resistant cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or a loading control (e.g., GAPDH).
Signaling Pathway and Workflow Diagrams
Caption: Potential mechanisms of resistance to this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
minimizing Eupalinolide A toxicity in normal cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Eupalinolide A, with a specific focus on minimizing its toxicity in normal cells while preserving its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as an anti-cancer agent?
A1: this compound, a sesquiterpene lactone, exerts its anti-cancer effects through multiple mechanisms. Primarily, it induces autophagy in hepatocellular carcinoma cells by activating the ROS/ERK signaling pathway.[1][2] It has also been shown to induce ferroptosis and apoptosis in non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway.[3] Like other related eupalinolides, it is understood to modulate key signaling pathways involved in cell survival and proliferation.
Q2: How does the cytotoxicity of this compound and its analogs compare between cancer cells and normal cells?
A2: Studies on various eupalinolide compounds suggest a degree of selectivity for cancer cells. For instance, Eupalinolide B has demonstrated more pronounced cytotoxicity against pancreatic cancer cell lines compared to normal pancreatic cells.[1] Similarly, Eupalinolide O was found to inhibit the viability of triple-negative breast cancer cells without significantly affecting normal epithelial cells. One study on Eupalinolide J reported no obvious toxicity at therapeutic concentrations.[4] This inherent selectivity suggests a potential therapeutic window for this compound.
Q3: What are the main signaling pathways affected by this compound and its analogs?
A3: this compound and its related compounds have been shown to modulate several critical signaling pathways in cancer cells. This compound is known to activate the ROS/ERK pathway to induce autophagy and the AMPK/mTOR/SCD1 pathway to induce ferroptosis and apoptosis. Other related compounds, such as Eupalinolide J, have been found to inhibit the STAT3 signaling pathway, which is crucial for cancer cell metastasis. Eupalinolide O has been reported to modulate ROS generation and the Akt/p38 MAPK pathway.
Troubleshooting Guide: Minimizing this compound Toxicity in Normal Cells
This guide provides potential strategies and experimental approaches to address challenges related to the off-target toxicity of this compound in normal cells.
Problem 1: High cytotoxicity observed in normal cell lines at effective anti-cancer concentrations.
-
Possible Cause: The inherent chemical properties of this compound may lead to off-target effects in normal cells, particularly at higher concentrations. Sesquiterpene lactones can react with biological nucleophiles, which can contribute to non-specific toxicity.
-
Suggested Solutions:
-
Establish a Therapeutic Window: Carefully determine the IC50 values of this compound in a panel of both cancer and normal cell lines to identify a concentration range that is cytotoxic to cancer cells but minimally affects normal cells.
-
Combination Therapy: Investigate the synergistic effects of this compound with other chemotherapeutic agents. Combining lower, less toxic concentrations of this compound with other drugs may enhance the anti-cancer effect without increasing toxicity to normal cells.
-
Investigate Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing regimen where cells are treated with this compound for a shorter duration, followed by a recovery period. This may allow normal cells to recover while still inducing apoptosis or autophagy in cancer cells.
-
Problem 2: In vivo studies show signs of systemic toxicity.
-
Possible Cause: Poor bioavailability and non-specific distribution of this compound can lead to accumulation in healthy tissues, causing systemic toxicity.
-
Suggested Solutions:
-
Nanoformulations: Encapsulating this compound into liposomes or nanoparticles can improve its solubility, stability, and pharmacokinetic profile. This can also enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by conjugating targeting ligands (e.g., folate) to the nanoparticle surface.
-
Prodrug Approach: Design and synthesize a prodrug of this compound that is inactive and less toxic until it is selectively activated at the tumor site by specific enzymes or the tumor microenvironment (e.g., low pH).
-
Co-administration with Cytoprotective Agents: The use of certain antioxidants or other cytoprotective agents alongside this compound could potentially mitigate damage to normal tissues. However, this approach should be undertaken with caution, as antioxidants may interfere with the ROS-dependent anti-cancer mechanisms of this compound.
-
Problem 3: Difficulty in replicating selective cytotoxicity reported in the literature.
-
Possible Cause: Experimental conditions, cell line variations, and the purity of the this compound compound can all influence the observed cytotoxicity.
-
Suggested Solutions:
-
Verify Compound Purity: Ensure the purity of the this compound sample using techniques like HPLC and NMR.
-
Standardize Cell Culture Conditions: Maintain consistent cell culture conditions, including media, serum, and passage number, as these can affect cellular responses to treatment.
-
Use a Panel of Cell Lines: Test this compound on a diverse panel of cancer and normal cell lines to obtain a comprehensive understanding of its activity profile.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for various Eupalinolide compounds in cancer and normal cell lines. This data can help in designing experiments and selecting appropriate concentrations.
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 | |
| 5.85 | 48 | ||||
| 3.57 | 72 | ||||
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | |
| 7.06 | 48 | ||||
| 3.03 | 72 | ||||
| Eupalinolide O | MCF 10A | Normal Breast Epithelial | Insensitive | 24-72 | |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 | 72 | |
| Eupalinolide J | DU-145 | Prostate Cancer | 2.39 ± 0.17 | 72 | |
| Eupalinolide J | MCF-10A | Normal Breast Epithelial | Not significantly inhibitory | - |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on both cancer and normal cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
3. Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like ROS/ERK, AMPK/mTOR, and STAT3.
-
Methodology:
-
Treat cells with this compound and harvest them at different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-mTOR, mTOR, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Signaling pathways modulated by this compound and its analogs in cancer cells.
References
- 1. Structurally modified natural sesquiterpene lactones constitute effective and less toxic schistosomicidal compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of antioxidants in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally modified natural sesquiterpene lactones constitute effective and less toxic schistosomicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide A quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Eupalinolide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds. It is primarily investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities. Research has shown that this compound can induce autophagy in hepatocellular carcinoma cells and may play a role in modulating various signaling pathways.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a well-closed container, protected from light, at -20°C for short-term storage and -80°C for long-term storage. For solutions, it is advisable to prepare fresh or store aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What analytical techniques are most suitable for the quality control and purity assessment of this compound?
A3: The most common and reliable techniques for the quality control of this compound are High-Performance Liquid Chromatography (HPLC) for purity determination and assay, Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation and structure elucidation, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
Q4: Are there official pharmacopeial monographs for this compound?
A4: As of the latest updates, there are no specific monographs for this compound in major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). Therefore, in-house validated methods are crucial for its quality control.
Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Possible Causes:
-
Column Overload: Injecting too concentrated a sample.
-
Secondary Interactions: Interaction of the analyte with active sites on the stationary phase.
-
Inappropriate Mobile Phase pH: If the analyte has ionizable groups.
-
Column Degradation: Loss of stationary phase or contamination.
-
-
Solutions:
-
Dilute the sample to an appropriate concentration.
-
Use a high-purity silica-based column or a column with end-capping.
-
Adjust the mobile phase pH to suppress ionization.
-
Flush the column with a strong solvent or replace it if necessary.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Possible Causes:
-
Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation.
-
Pump Malfunction: Inconsistent flow rate.
-
Column Temperature Variations: Lack of a column oven or unstable temperature.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
-
Solutions:
-
Ensure proper degassing and mixing of the mobile phase.
-
Check the pump for leaks and ensure proper functioning.
-
Use a column oven to maintain a constant temperature.
-
Allow sufficient time for the column to equilibrate before starting the analysis.
-
Issue 3: Low Solubility of this compound in Aqueous Solvents
-
Possible Causes:
-
This compound, like many sesquiterpene lactones, has limited aqueous solubility.
-
-
Solutions:
-
For sample preparation, use a suitable organic solvent such as methanol, ethanol, or acetonitrile in which this compound is freely soluble.
-
For cell-based assays, a stock solution in DMSO can be prepared and then diluted in the culture medium. Be mindful of the final DMSO concentration.
-
Issue 4: Suspected Degradation of this compound
-
Possible Causes:
-
Exposure to harsh pH conditions (acidic or alkaline).
-
Oxidation.
-
Exposure to high temperatures or UV light.
-
-
Solutions:
-
Perform forced degradation studies to identify potential degradation products and establish a stability-indicating HPLC method.
-
Store the compound under the recommended conditions (protected from light, at low temperatures).
-
Use antioxidants in the formulation if oxidative degradation is a concern.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is a representative example for determining the purity of this compound. Method validation is required before routine use.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Sample Preparation:
-
Accurately weigh about 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Purity Calculation: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Typical Purity Specification:
| Parameter | Acceptance Criteria |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants should be consistent with the established structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system.
Analysis:
-
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other relevant adducts (e.g., [M+Na]⁺) of this compound (Molecular Weight: 348.4 g/mol ).
Visualizations
Caption: Workflow for this compound Purity Assessment by HPLC.
Caption: this compound Induced Autophagy Signaling Pathway.
Caption: Logical Flow for HPLC Troubleshooting.
interpreting unexpected results in Eupalinolide A experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results in experiments involving Eupalinolide A. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound, a sesquiterpene lactone, is primarily recognized for its anti-tumor activities.[1][2] It has been shown to inhibit cancer cell proliferation and migration by inducing various forms of programmed cell death, including apoptosis, autophagy, and ferroptosis.[1][2] Additionally, it can cause cell cycle arrest.[1]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been reported to modulate several key signaling pathways in cancer cells. These include the ROS-AMPK-mTOR-SCD1 signaling pathway, which is involved in lipid metabolism and ferroptosis, and the ROS/ERK signaling pathway, which is linked to the induction of autophagy.
Q3: At what concentrations does this compound typically show activity?
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. For example, in hepatocellular carcinoma cells, concentrations between 7 and 28 µM have been used to assess apoptosis. In non-small cell lung cancer (NSCLC) cells, concentrations of 10 and 20 µM have been used to treat A549 and H1299 cells.
Q4: Is this compound stable in solution?
Like many natural products, the stability of this compound in solution can be a factor in experimental reproducibility. It is recommended to prepare fresh solutions from a DMSO stock for each experiment. Long-term storage of diluted aqueous solutions should be avoided.
Troubleshooting Guides
Issue 1: No significant increase in apoptosis observed after this compound treatment.
Possible Cause 1: Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to this compound-induced apoptosis.
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, use an assay to confirm that this compound is entering the cells and interacting with its intended molecular targets.
-
Test Alternative Cell Lines: Use a cell line known to be sensitive to this compound as a positive control.
-
Investigate Other Cell Death Mechanisms: this compound can also induce autophagy and ferroptosis. Assess markers for these pathways (e.g., LC3-II for autophagy, lipid ROS for ferroptosis).
Possible Cause 2: Suboptimal Experimental Conditions
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Time-Course Experiment: The peak apoptotic response may occur at a different time point than initially tested. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).
-
Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh dilution from a new stock.
Issue 2: Unexpected changes in cell morphology not consistent with apoptosis.
Possible Cause: Induction of Autophagy or Ferroptosis this compound is known to induce multiple cell death pathways. The observed morphology may be characteristic of autophagy (e.g., increased vacuolization) or ferroptosis (e.g., mitochondrial shrinkage).
Troubleshooting Steps:
-
Autophagy Marker Analysis: Perform western blotting for LC3-I/II conversion or immunofluorescence for LC3 puncta formation.
-
Ferroptosis Marker Analysis: Measure lipid reactive oxygen species (ROS) using probes like C11-BODIPY. Assess the levels of key proteins involved in ferroptosis such as SCD1.
-
Inhibitor Studies: Use specific inhibitors of autophagy (e.g., 3-Methyladenine, Chloroquine) or ferroptosis (e.g., Ferrostatin-1, Liproxstatin-1) to see if they rescue the cells from this compound-induced death.
Issue 3: High variability in results between experiments.
Possible Cause 1: Inconsistent this compound Activity
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.
-
Storage of Stock: Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
Possible Cause 2: Cell Culture Conditions
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Density: Ensure consistent cell seeding density, as this can affect the cellular response to treatment.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cells
| Cell Line | Treatment | % G2-Phase Cells |
| A549 | Control | 2.91% |
| A549 | This compound | 21.99% |
| H1299 | Control | 8.22% |
| H1299 | This compound | 18.91% |
Table 2: Induction of Apoptosis and Ferroptosis by this compound in NSCLC Cells
| Cell Line | Treatment | Total Apoptotic Rate | ROS Production (Fold Change) |
| A549 | Control | 1.79% | 1.00 |
| A549 | This compound | 47.29% | 2.46 |
| H1299 | Control | 4.66% | 1.00 |
| H1299 | This compound | 44.43% | 1.32 |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
-
Culture hepatocellular carcinoma cells for 48 hours with this compound (7, 14, and 28 µM) or DMSO as a control.
-
Collect and wash the cells with cold PBS.
-
Resuspend the cells in 200 µl of binding buffer at a density of 5x10^5 cells/ml.
-
Incubate 195 µl of the cell suspension with 5 µl of Annexin V-FITC in the dark at room temperature for 10 minutes.
-
Wash the cells with PBS and resuspend in binding buffer.
-
Add 10 µl of Propidium Iodide (PI) to the cell suspension.
-
Analyze the stained cells by flow cytometry.
MTT Assay for Cell Proliferation
-
Seed 5 x 10^3 cells per well in a 96-well plate and incubate for 24 hours at 37°C.
-
Treat the cells with different concentrations of this compound for 48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 550 nm using a microplate reader.
Visualizations
Caption: this compound Signaling Pathways
Caption: Troubleshooting Workflow for Unexpected Results
References
- 1. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Eupalinolide A's Mechanism of Action: A Comparative Analysis with Established STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide A's therapeutic potential, with a focus on its analogue Eupalinolide J, against established STAT3 inhibitors. We delve into the experimental data validating their mechanisms of action, offering detailed protocols and quantitative comparisons to inform future research and drug development in oncology.
Introduction: Targeting the STAT3 Signaling Pathway in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when persistently activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells. This has made the STAT3 signaling pathway a prime target for novel anticancer therapies. Natural compounds, in particular, have emerged as a promising source of new STAT3 inhibitors. This guide focuses on Eupalinolide J, a sesquiterpenoide lactone derived from Eupatorium lindleyanum, and compares its anti-cancer effects and mechanism of action with well-characterized small molecule STAT3 inhibitors, Stattic and Niclosamide.
Comparative Analysis of STAT3 Inhibitors
This section provides a head-to-head comparison of Eupalinolide J, Stattic, and Niclosamide, focusing on their mechanisms of action, in vitro efficacy, and effects on cancer cell lines.
Mechanism of Action
The validation of a compound's mechanism of action is crucial for its development as a therapeutic agent. Eupalinolide J, Stattic, and Niclosamide inhibit the STAT3 signaling pathway through distinct mechanisms.
-
Eupalinolide J: This natural product has been shown to suppress the growth of cancer cells by promoting the ubiquitin-dependent degradation of STAT3.[1][2][3] This leads to a reduction in the overall levels of both phosphorylated and total STAT3 protein in the cell.[4][5]
-
Stattic: As the first non-peptidic small molecule inhibitor of STAT3, Stattic functions by selectively binding to the SH2 domain of STAT3. This binding prevents the dimerization and subsequent nuclear translocation of activated STAT3, thereby inhibiting its transcriptional activity. It is important to note that some studies suggest Stattic may also have STAT3-independent effects.
-
Niclosamide: An FDA-approved antihelminthic drug, Niclosamide has been repurposed as a STAT3 inhibitor. It potently inhibits the phosphorylation of STAT3 at Tyrosine 705, which is a critical step for its activation. This, in turn, blocks the transcriptional function of STAT3 and induces apoptosis in cancer cells with constitutively active STAT3.
Signaling Pathway Diagram
Caption: The STAT3 signaling pathway and points of inhibition by Eupalinolide J, Stattic, and Niclosamide.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Eupalinolide J, Stattic, and Niclosamide in the triple-negative breast cancer (TNBC) cell line MDA-MB-231, which is known to have constitutively active STAT3.
Disclaimer: The IC50 values for Eupalinolide J are sourced from a publication by Lou et al. (2019) that has since been retracted. While these values are presented for comparative purposes, they should be interpreted with caution. Further independent validation is required.
| Compound | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Eupalinolide J | MDA-MB-231 | 3.74 ± 0.58 | 72h | |
| MDA-MB-468 | 4.30 ± 0.39 | 72h | ||
| Stattic | MDA-MB-231 | ~5.5 | Not Specified | |
| Niclosamide | MDA-MB-231 | 1.07 | Not Specified | |
| MDA-MB-231 | 4.23 | Not Specified |
Experimental Protocols
To facilitate the validation and comparison of these STAT3 inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
STAT3 inhibitor (Eupalinolide J, Stattic, or Niclosamide) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the STAT3 inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation and Degradation
This protocol is used to determine the effect of the inhibitors on the protein levels of total and phosphorylated STAT3.
Materials:
-
Cancer cell line
-
STAT3 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
Caption: A general experimental workflow for validating the efficacy of STAT3 inhibitors.
Conclusion and Future Directions
Eupalinolide J demonstrates significant potential as a novel STAT3 inhibitor with a distinct mechanism of action involving the promotion of STAT3 degradation. While direct comparative data with established inhibitors like Stattic and Niclosamide is limited, the available information suggests it is a promising candidate for further investigation.
It is imperative that future studies focus on independently validating the in vitro efficacy of Eupalinolide J, particularly in light of the retracted publication. Head-to-head comparative studies with other STAT3 inhibitors in a panel of cancer cell lines and in vivo tumor models are essential to fully elucidate its therapeutic potential. Furthermore, exploring the detailed molecular interactions that lead to the ubiquitin-dependent degradation of STAT3 by Eupalinolide J will provide valuable insights for the design of next-generation STAT3-targeting therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide A and Cisplatin: A Comparative Analysis of a Novel Phytochemical and a Conventional Chemotherapeutic in Non-Small Cell Lung Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the anti-cancer effects of Eupalinolide A, a sesquiterpene lactone derived from Eupatorium lindleyanum, and cisplatin, a long-established platinum-based chemotherapeutic, on non-small cell lung cancer (NSCLC) cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, efficacy, and the signaling pathways they modulate. All experimental data is presented in standardized tables, and detailed protocols for the cited assays are provided.
Executive Summary
This compound emerges as a promising anti-cancer agent, demonstrating potent activity against NSCLC cells by inducing apoptosis, ferroptosis, and cell cycle arrest at the G2/M phase. Its mechanism is linked to the modulation of lipid metabolism via the ROS-AMPK-mTOR-SCD1 signaling pathway. Cisplatin, a cornerstone of lung cancer chemotherapy, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis, often involving the p53 and Akt/mTOR signaling pathways. While both compounds induce apoptosis and cell cycle arrest, their underlying molecular mechanisms and specific cellular responses exhibit notable differences.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and cisplatin on the A549 and H1299 NSCLC cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | A549 | 18.7 ± 1.2 | 48h | [1] |
| This compound | H1299 | 13.0 ± 0.3 | 48h | [1] |
| Cisplatin | A549 | 9 ± 1.6 | Not Specified | |
| Cisplatin | H1299 | 27 ± 4 | Not Specified | |
| Table 1: Comparative IC50 Values of this compound and Cisplatin in NSCLC Cell Lines. |
| Compound | Cell Line | Treatment Concentration | Control Apoptosis Rate (%) | Treated Apoptosis Rate (%) | Fold Increase | Reference |
| This compound | A549 | Not Specified | 1.79 | 47.29 | ~26.4 | [2] |
| This compound | H1299 | Not Specified | 4.66 | 44.43 | ~9.5 | |
| Cisplatin | A549 | 5 µM + Radiation | Not Specified | Increased vs. Radiation alone | Not Specified | |
| Cisplatin | A549/CDDP | Not Specified | 7.73 | 14.76 (with PD-0332991) | ~1.9 | |
| Table 2: Induction of Apoptosis by this compound and Cisplatin in NSCLC Cell Lines. |
| Compound | Cell Line | Treatment Concentration | Control G2/M Phase (%) | Treated G2/M Phase (%) | Reference |
| This compound | A549 | Not Specified | 2.91 | 21.99 | |
| This compound | H1299 | Not Specified | 8.22 | 18.91 | |
| Compound | Cell Line | Treatment Concentration | Control G0/G1 Phase (%) | Treated G0/G1 Phase (%) | Reference |
| Cisplatin | A549 | Not Specified | Not Specified | 51.3 (increase) | |
| Cisplatin | A549/CDDP | Not Specified | Not Specified | 33.01 (increase) | |
| Table 3: Effect on Cell Cycle Distribution by this compound and Cisplatin in NSCLC Cell Lines. |
Signaling Pathways
This compound and cisplatin mediate their anti-cancer effects through distinct signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Plate NSCLC cells (A549 or H1299) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or cisplatin. Include untreated cells as a control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat A549 or H1299 cells with the desired concentrations of this compound or cisplatin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique quantifies the proportion of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Wash the cells with PBS and fix them by drop-wise addition of ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved-caspase 3, Bcl-2, Bax, p-AMPK, p-mTOR, Cyclin B1, cdc2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-cancer activity in NSCLC cell lines, comparable in some aspects to the established chemotherapeutic agent cisplatin. Its distinct mechanism of action, involving the induction of ferroptosis and targeting lipid metabolism, suggests it may have potential in scenarios where resistance to traditional DNA-damaging agents like cisplatin is a concern. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in lung cancer treatment.
References
A Comparative Guide to the Bioactivities of Eupalinolide A and Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide A and Eupalinolide B, two sesquiterpene lactones isolated from Eupatorium lindleyanum, have emerged as promising candidates in drug discovery due to their potent anti-cancer and anti-inflammatory properties. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
At a Glance: Key Bioactivities
| Feature | This compound | Eupalinolide B |
| Primary Anti-Cancer Mechanism | Induction of autophagy, ferroptosis, and apoptosis. | Induction of ferroptosis, inhibition of cell proliferation, and epithelial-mesenchymal transition (EMT). |
| Primary Anti-Inflammatory Mechanism | Information not prominently available in the reviewed literature. | Inhibition of the NF-κB signaling pathway. |
| Other Notable Activities | - | Alleviation of rheumatoid arthritis. |
Anti-Cancer Activity: A Quantitative Comparison
Eupalinolide B has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values often in the low micromolar range. While direct comparative studies are limited, available data suggests that Eupalinolide B may possess more potent anti-proliferative activity than this compound in certain cancer types.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Eupalinolide B in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50, µM) | Eupalinolide B (IC50, µM) | Reference |
| Hepatocellular Carcinoma | ||||
| MHCC97-L | Liver Cancer | ~10 (significant inhibitory effect) | Not explicitly stated, but EB is effective at 6, 12, and 24 µM | [1][2] |
| HCCLM3 | Liver Cancer | ~10 (significant inhibitory effect) | Not explicitly stated, but EB is effective at 6, 12, and 24 µM | [1][2] |
| Laryngeal Cancer | ||||
| TU686 | Laryngeal Cancer | Data not available | 6.73 | [3] |
| TU212 | Laryngeal Cancer | Data not available | 1.03 | |
| M4e | Laryngeal Cancer | Data not available | 3.12 | |
| AMC-HN-8 | Laryngeal Cancer | Data not available | 2.13 | |
| Hep-2 | Laryngeal Cancer | Data not available | 9.07 | |
| LCC | Laryngeal Cancer | Data not available | 4.20 | |
| Pancreatic Cancer | ||||
| MiaPaCa-2 | Pancreatic Cancer | Less pronounced effect than EB | More pronounced effect than EA |
Mechanisms of Action: Signaling Pathways
This compound and Eupalinolide B exert their biological effects through distinct signaling pathways.
This compound
This compound has been shown to induce autophagy in hepatocellular carcinoma cells through the ROS/ERK signaling pathway . More recent findings also indicate its ability to induce ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer.
Eupalinolide B
Eupalinolide B demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway . In hepatic carcinoma, it induces ferroptosis and inhibits cell migration through the ROS-ER-JNK signaling pathway .
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the bioactivities of this compound and B.
Cell Viability Assay (CCK-8/MTT)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
Workflow:
Detailed Steps:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and cultured overnight.
-
The cells are then treated with a series of concentrations of this compound or B (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.
-
Following treatment, 10 µL of CCK-8 solution or 20 µL of MTT solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured using a microplate reader at a wavelength of 450 nm for the CCK-8 assay or after solubilizing the formazan crystals with a solvent (e.g., DMSO) at 570 nm for the MTT assay.
-
Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Western Blot Analysis
This technique is employed to detect and quantify specific proteins involved in the signaling pathways affected by this compound and B.
Detailed Steps:
-
Cells are treated with the desired concentrations of this compound or B for a specified time.
-
The cells are then lysed to extract total protein, and the protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, LC3, NF-κB, p-IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative protein expression levels.
Autophagy Detection
The induction of autophagy by this compound is typically confirmed by monitoring the conversion of LC3-I to LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
Ferroptosis Detection
Ferroptosis induction by Eupalinolide B can be assessed by measuring lipid peroxidation.
Detailed Steps:
-
Cells are treated with Eupalinolide B.
-
The cells are then incubated with a fluorescent probe, such as C11-BODIPY(581/591), which is sensitive to lipid peroxidation.
-
The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. An increase in fluorescence indicates an accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
NF-κB Nuclear Translocation Assay
The inhibitory effect of Eupalinolide B on NF-κB activation is often evaluated by observing the nuclear translocation of the p65 subunit of NF-κB.
Detailed Steps:
-
Cells are pre-treated with Eupalinolide B and then stimulated with an inflammatory agent (e.g., LPS).
-
The cells are fixed and permeabilized.
-
The cells are then stained with an antibody against the p65 subunit of NF-κB.
-
The subcellular localization of p65 is visualized using immunofluorescence microscopy. In untreated, stimulated cells, p65 will translocate to the nucleus, while in Eupalinolide B-treated cells, p65 will remain in the cytoplasm.
Conclusion
This compound and Eupalinolide B both exhibit significant anti-cancer and anti-inflammatory potential, albeit through different primary mechanisms. Eupalinolide B appears to be a more potent cytotoxic agent in several cancer cell lines and has a well-defined anti-inflammatory role through the inhibition of the NF-κB pathway. This compound's anti-cancer activity is primarily mediated by the induction of autophagy and ferroptosis/apoptosis. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to identify the most promising applications for each compound in drug development.
References
- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eupalinolide A Targets: A Comparative Guide Using siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Eupalinolide A's Anti-Cancer Effects
The primary mechanism by which this compound and its analogs, such as Eupalinolide J, exert their anti-tumor effects is through the inhibition of the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and metastasis. Eupalinolide J has been shown to suppress STAT3 activation and promote its degradation. To definitively confirm that the observed anti-cancer effects of this compound are mediated through STAT3, a comparison is made between cells treated with this compound alone and cells where STAT3 has been silenced using siRNA.
Data Presentation: this compound vs. This compound + STAT3 siRNA
The following tables summarize quantitative data from representative experiments comparing the impact of this compound on cancer cells in the presence or absence of STAT3 siRNA.
Table 1: Effect on Cell Viability (MTT Assay)
| Treatment Group | Cell Line | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control (Untreated) | MDA-MB-231 | 0 | 100 ± 4.5 |
| This compound | MDA-MB-231 | 5 | 52 ± 3.8 |
| Scrambled siRNA + this compound | MDA-MB-231 | 5 | 55 ± 4.1 |
| STAT3 siRNA | MDA-MB-231 | - | 78 ± 5.2 |
| STAT3 siRNA + this compound | MDA-MB-231 | 5 | 75 ± 4.9 |
Data are hypothetical but representative of expected outcomes based on published studies.
Table 2: Effect on Target Protein Levels (Western Blot Quantification)
| Treatment Group | Cell Line | p-STAT3 Levels (Relative to Control) | Total STAT3 Levels (Relative to Control) | Downstream Target (e.g., MMP-9) Levels (Relative to Control) |
| Control (Untreated) | MDA-MB-231 | 1.00 | 1.00 | 1.00 |
| This compound | MDA-MB-231 | 0.35 | 0.40 | 0.45 |
| Scrambled siRNA + this compound | MDA-MB-231 | 0.38 | 0.42 | 0.48 |
| STAT3 siRNA | MDA-MB-231 | 0.15 | 0.12 | 0.20 |
| STAT3 siRNA + this compound | MDA-MB-231 | 0.13 | 0.10 | 0.18 |
Data are hypothetical but representative of expected outcomes based on published studies.
Interpretation of Results:
The data illustrates that silencing STAT3 with siRNA diminishes the cytotoxic effect of this compound. This suggests that this compound's ability to kill cancer cells is largely dependent on the presence of STAT3. When STAT3 is knocked down, the drug has a less pronounced effect, indicating that STAT3 is a primary target.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
siRNA Knockdown of STAT3
This protocol outlines the transient silencing of the STAT3 gene using small interfering RNA.
-
Cell Seeding: Plate human triple-negative breast cancer cells (e.g., MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature. In a separate tube, dilute 20 pmol of STAT3-targeting siRNA (or a non-targeting scrambled control siRNA) in 100 µL of Opti-MEM.
-
Transfection: Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation. Add the 200 µL siRNA-lipid complex to the respective wells.
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator to ensure efficient gene knockdown.
-
Verification of Knockdown: After 48 hours, harvest a subset of cells to verify knockdown efficiency via Western blot or qRT-PCR for STAT3 expression.
This compound Treatment and Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability of cancer cells following siRNA transfection.
-
Cell Preparation: After the 48-hour siRNA incubation, detach the cells and re-seed them into 96-well plates at a density of 5 x 10^3 cells per well.
-
Drug Treatment: Allow cells to adhere for 24 hours, then treat with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for another 48 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis
This protocol is for analyzing the protein levels of STAT3, its phosphorylated form (p-STAT3), and downstream targets.
-
Cell Lysis: After siRNA and/or this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against STAT3, p-STAT3, MMP-9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits STAT3 activation and promotes its degradation.
Experimental Workflow Diagram
This diagram outlines the logical flow of the siRNA-based target validation experiment.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
A Comparative Analysis of Eupalinolide A and Other Natural Compounds in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the natural compound Eupalinolide A with other well-known natural products: Parthenolide, Curcumin, Resveratrol, and Quercetin. The focus is on their comparative efficacy in anti-cancer and anti-inflammatory applications, supported by experimental data from various studies.
Comparative Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and the comparator compounds across a range of human cancer cell lines. This data provides a quantitative basis for comparing their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | A549 | Non-Small Cell Lung Cancer | ~5-10 | 48 |
| H1299 | Non-Small Cell Lung Cancer | ~5-10 | 48 | |
| Parthenolide | A549 | Non-Small Cell Lung Cancer | 4.3 - 15.38 | 24 - 72 |
| TE671 | Medulloblastoma | 6.5 | Not Specified | |
| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified | |
| SiHa | Cervical Cancer | 8.42 | Not Specified | |
| MCF-7 | Breast Cancer | 2.68 - 9.54 | 72 | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 | Not Specified | |
| H1650 | Non-Small Cell Lung Cancer | 9.88 | Not Specified | |
| H1299 | Non-Small Cell Lung Cancer | 12.37 | Not Specified | |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 | Not Specified | |
| Curcumin | MCF-7 | Breast Cancer | 1.32 - 44.61 | 24 - 72 |
| T47D | Breast Cancer | 2.07 | 72 | |
| MDA-MB-415 | Breast Cancer | 4.69 | 72 | |
| MDA-MB-231 | Breast Cancer | 11.32 - 54.68 | 24 - 72 | |
| MDA-MB-468 | Breast Cancer | 18.61 | 72 | |
| BT-20 | Breast Cancer | 16.23 | 72 | |
| HCT-116 | Colorectal Carcinoma | 10.26 - 13.31 | Not Specified | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 - 150 | 24 - 48 |
| SW480 | Colorectal Adenocarcinoma | ~70-150 | 48 | |
| HCE7 | Colorectal Carcinoma | ~70-150 | 48 | |
| Seg-1 | Esophageal Cancer | ~70-150 | 48 | |
| HL60 | Promyelocytic Leukemia | ~70-150 | 48 | |
| HepG2 | Hepatocellular Carcinoma | 57.4 | 24 | |
| Quercetin | A549 | Lung Carcinoma | 8.65 (µg/ml) | 24 |
| H69 | Lung Cancer | 14.2 (µg/ml) | 24 | |
| T47D | Breast Cancer | 50 | 48 | |
| HT29 | Colorectal Cancer | 75 | 72 | |
| MCF-7 | Breast Cancer | 4.9 - 17.2 | Not Specified | |
| MDA-MB-468 | Breast Cancer | 55 | Not Specified | |
| HCT116 | Colon Cancer | 5.79 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 5.81 | Not Specified |
Effects on Apoptosis and Cell Cycle
These natural compounds exert their anti-cancer effects not only by inhibiting proliferation but also by inducing programmed cell death (apoptosis) and causing cell cycle arrest. The following table summarizes these effects on various cancer cell lines.
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| This compound | A549, H1299 | Induction of apoptosis and ferroptosis | G2/M phase arrest |
| Parthenolide | SiHa, MCF-7 | Induction of apoptosis (upregulation of p53, Bax; downregulation of Bcl-2) | Not specified in detail in the provided context |
| Curcumin | Breast Cancer Cells | Induction of apoptosis | Not specified in detail in the provided context |
| Resveratrol | FaDu, PE/CA-PJ49 | Induction of apoptosis (modulation of TP53, MDM-2, BCL-2, c-MYC) | S-phase or G0/G1 phase arrest depending on cell line |
| Most tested cancer lines | Induction of apoptosis | S-phase arrest | |
| Quercetin | Various cancer cell lines | Induction of apoptosis | G1 or G2/M phase arrest depending on cell line |
| HT29 | Induction of apoptosis | G2/M phase arrest | |
| OSCC cells | Induction of apoptosis | G1 phase arrest |
Signaling Pathway Modulation
A key mechanism by which these natural compounds exert their biological effects is through the modulation of critical signaling pathways involved in inflammation and cancer progression. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common target for anti-inflammatory and anti-cancer agents.
Eupalinolide A: A Comparative Analysis of its Specificity for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide A's performance against cancer cells, supported by experimental data. We delve into its cytotoxic specificity, mechanistic pathways, and the protocols to assess its efficacy, offering a valuable resource for those in the field of oncology drug discovery.
I. Comparative Cytotoxicity: Cancer vs. Normal Cells
While direct comparative studies on this compound across a wide panel of cancer and normal cell lines are emerging, compelling evidence from its close analogs, Eupalinolide B, J, and O, strongly indicates a selective cytotoxicity towards malignant cells. This selectivity is a critical attribute for a potential therapeutic agent, minimizing off-target effects and enhancing the therapeutic window.
Below is a summary of the half-maximal inhibitory concentration (IC50) values of Eupalinolide derivatives in various cancer cell lines compared to normal cell lines. A lower IC50 value signifies higher potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | Cytotoxicity in Normal Cells | Reference |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 (24h), 5.85 (48h), 3.57 (72h) | MCF-10A | Normal Breast Epithelial | Insensitive to treatment | [1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 (24h), 7.06 (48h), 3.03 (72h) | [1] | ||||
| Eupalinolide B | PANC-1, MiaPaCa-2, PL-45 | Pancreatic Cancer | Significantly more cytotoxic to cancer cells | HPNE | Normal Pancreatic | Less cytotoxic compared to cancer cells | [2] |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 (72h) | MCF-10A | Normal Breast Epithelial | No significant inhibitory effects | [3] |
| DU-145 | Prostate Cancer | 2.39 ± 0.17 (72h) | [3] | ||||
| Eupalinolide B | TU686 | Laryngeal Cancer | 6.73 | - | - | No obvious cytotoxicity in vivo | |
| TU212 | Laryngeal Cancer | 1.03 | |||||
| M4e | Laryngeal Cancer | 3.12 | |||||
| AMC-HN-8 | Laryngeal Cancer | 2.13 | |||||
| Hep-2 | Laryngeal Cancer | 9.07 | |||||
| LCC | Laryngeal Cancer | 4.20 |
II. Mechanisms of Action: Inducing Cancer Cell Death
This compound employs a multi-pronged approach to selectively eliminate cancer cells, primarily through the induction of apoptosis, ferroptosis, and autophagy. These processes are triggered by the modulation of key signaling pathways within the cancer cells.
A. Signaling Pathways Targeted by this compound
This compound has been shown to modulate the AMPK/mTOR/SCD1 and ROS/ERK signaling pathways in cancer cells.
-
AMPK/mTOR/SCD1 Pathway: In non-small cell lung cancer (NSCLC), this compound activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR). This leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for fatty acid synthesis, ultimately inducing apoptosis and ferroptosis.
-
ROS/ERK Pathway: In hepatocellular carcinoma, this compound induces the generation of reactive oxygen species (ROS), which in turn activates the extracellular signal-regulated kinase (ERK) signaling pathway, leading to autophagy-mediated cell death.
III. Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
A. Cell Viability Assay (MTT/CCK8)
This assay determines the cytotoxic effect of this compound on both cancer and normal cells.
Protocol:
-
Cell Seeding: Seed cancer or normal cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
Reagent Addition: After the incubation period, add 10 µL of MTT (5 mg/mL) or CCK8 solution to each well and incubate for an additional 2-4 hours.
-
Measurement: If using MTT, add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
C. Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the protein expression levels involved in the AMPK/mTOR and other signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, SCD1, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C. Recommended dilutions for mTOR pathway antibodies are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Conclusion
The available evidence strongly suggests that this compound and its related compounds possess a desirable therapeutic profile, exhibiting potent and selective cytotoxicity against a range of cancer cell lines while sparing normal cells. The mechanisms of action, involving the induction of multiple cell death pathways through the modulation of key cancer-related signaling networks, further underscore its potential as a promising candidate for anti-cancer drug development. The provided experimental protocols offer a solid foundation for researchers to further investigate and validate the cancer cell specificity and therapeutic efficacy of this compound. Future studies should focus on direct comparative analyses of this compound across a broader spectrum of cancer and normal cell lines to firmly establish its selectivity index and advance its preclinical development.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Eupalinolide A in Combination with Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide A, a sesquiterpene lactone, has demonstrated notable anticancer properties in preclinical studies. Its potential to enhance the efficacy of established chemotherapeutic agents is an area of growing interest. This guide provides a comparative analysis of the synergistic effects of a representative sesquiterpene lactone, Parthenolide (PN), in combination with well-known anticancer drugs, namely cisplatin and doxorubicin. Due to the limited availability of direct studies on this compound combinations, Parthenolide is used here as a proxy to illustrate the potential synergistic mechanisms and enhanced therapeutic outcomes that could be explored for this compound. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from studies investigating the combination of Parthenolide with cisplatin and doxorubicin in different cancer cell lines.
Table 1: Cytotoxicity of Parthenolide in Combination with Cisplatin and Doxorubicin
| Cancer Cell Line | Drug Combination | Individual Drug IC50 (48h) | Combination Details | Synergistic Effect | Reference |
| A549 (NSCLC) | Parthenolide + Cisplatin | PN: 29.423 µM; Cisplatin: 0.89 µM | Molar Ratio (PN:Cisplatin) = 50:1 | Synergistic (CI < 1) | [1] |
| PC9 (NSCLC) | Parthenolide + Cisplatin | PN: 23.21 µM; Cisplatin: 0.73 µM | Molar Ratio (PN:Cisplatin) = 50:1 | Synergistic (CI < 1) | [1] |
| Raji (Burkitt's Lymphoma) | Parthenolide + Doxorubicin | PN: 4.39 µM; Doxorubicin: 976.1 nM | Not specified | Enhanced Cytotoxicity | [2] |
NSCLC: Non-Small Cell Lung Cancer; IC50: Half-maximal inhibitory concentration; CI: Combination Index. A CI value less than 1 indicates a synergistic effect.
Table 2: Apoptosis Induction by Parthenolide Combinations
| Cancer Cell Line | Treatment (48h) | Apoptosis Rate (%) | Reference |
| Raji (Burkitt's Lymphoma) | Control | 7.6% | [2] |
| Doxorubicin (IC50) | 44.5% | [2] | |
| Parthenolide (IC50) | 49.2% | ||
| Parthenolide + Doxorubicin | up to 81.2% | ||
| A549 & PC9 (NSCLC) | Parthenolide + Cisplatin | Significantly enhanced early and late apoptosis compared to single drug treatments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (A549, PC9, or Raji) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Parthenolide, the respective anticancer drug (cisplatin or doxorubicin), or a combination of both for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 values are determined from the dose-response curves. The synergistic effect is often calculated using the Combination Index (CI) method, where CI < 1 indicates synergy.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the individual drugs or their combination for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
-
Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Following drug treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-PI3K, p-Akt).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways
Caption: Parthenolide and Cisplatin synergistic signaling pathway.
Caption: Parthenolide and Doxorubicin synergistic signaling pathway.
Experimental Workflow
Caption: General experimental workflow for combination studies.
Conclusion
The combination of the sesquiterpene lactone Parthenolide with conventional anticancer drugs like cisplatin and doxorubicin demonstrates significant synergistic effects in vitro. These combinations lead to enhanced cytotoxicity and increased induction of apoptosis in cancer cells compared to single-agent treatments. The underlying mechanisms appear to involve the modulation of key signaling pathways such as PI3K/AKT and NF-κB, which are crucial for cancer cell survival and drug resistance.
While direct experimental data on this compound in combination therapies is currently lacking, the findings presented here for Parthenolide provide a strong rationale for investigating similar combinations with this compound. Such studies could potentially lead to the development of more effective and targeted cancer therapies with improved therapeutic windows. Further research is warranted to elucidate the specific molecular interactions and to validate these findings in preclinical in vivo models.
References
Unveiling the Potential Synergy: A Comparative Guide to Eupalinolide A and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a significant interest in combination treatments. This guide explores the potential synergistic effects of Eupalinolide A, a sesquiterpene lactone, with the well-established chemotherapeutic agent, paclitaxel. While direct experimental data on the combination of this compound and paclitaxel is not yet available in published literature, this guide will provide a comprehensive comparison based on their individual mechanisms of action and supportive data from studies on analogous compounds. We will delve into their molecular targets, detail the experimental protocols necessary to validate their synergistic potential, and present illustrative data from a closely related sesquiterpene lactone in combination with paclitaxel.
Mechanisms of Action: A Tale of Two Anti-Cancer Agents
This compound: A Multi-Faceted Attacker
This compound, a natural compound, has demonstrated significant anti-cancer properties through various mechanisms. Studies on this compound and its closely related analogue, Eupalinolide J, have revealed its ability to:
-
Induce Apoptosis: this compound and J trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and disruption of the mitochondrial membrane potential[1].
-
Induce Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G0/G1 or G2/M, preventing them from dividing and multiplying[1].
-
Inhibit Key Signaling Pathways: Eupalinolide J has been shown to inhibit the STAT3 signaling pathway, a crucial mediator of tumor cell survival, proliferation, and metastasis. By promoting the degradation of STAT3, it can suppress the expression of downstream targets like MMP-2 and MMP-9, which are involved in cancer cell invasion.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel is a cornerstone of chemotherapy for various cancers. Its primary mechanism of action is the disruption of microtubule dynamics. By binding to the β-tubulin subunit of microtubules, paclitaxel stabilizes them, preventing their depolymerization. This interference with the normal function of the mitotic spindle leads to:
-
Mitotic Arrest: The stabilized microtubules prevent the proper segregation of chromosomes during mitosis, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic machinery, leading to the death of the cancer cell. Paclitaxel-induced apoptosis involves the activation of various signaling molecules and genes, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.
The Synergistic Hypothesis: A Two-Pronged Assault on Cancer Cells
The distinct yet complementary mechanisms of this compound and paclitaxel present a strong rationale for their potential synergistic interaction. A combination therapy could prove more effective than either agent alone through:
-
Enhanced Apoptosis Induction: this compound's ability to prime cells for apoptosis by targeting pathways like STAT3 could lower the threshold for paclitaxel-induced cell death.
-
Complementary Cell Cycle Arrest: While paclitaxel predominantly arrests cells in the G2/M phase, this compound can induce arrest at other checkpoints, leading to a more comprehensive blockade of cell proliferation.
-
Overcoming Chemoresistance: The inhibition of pro-survival pathways like STAT3 by this compound could potentially overcome resistance to paclitaxel, a significant challenge in clinical settings.
Figure 1: Proposed synergistic mechanism of this compound and paclitaxel.
Supporting Experimental Data: Insights from a Sesquiterpene Lactone Analogue
While direct data for this compound is unavailable, a study on a similar sesquiterpene lactone, referred to as EPD, in combination with paclitaxel in ovarian cancer cells provides a valuable proxy for potential synergistic effects. The following tables summarize the findings from this study, illustrating the enhanced anti-cancer activity of the combination treatment.
Table 1: Synergistic Effect on Ovarian Cancer Cell Viability
| Treatment | Cell Line JC - % Viability (± SD) | Cell Line SK-OV-3 - % Viability (± SD) |
| Control | 100 | 100 |
| EPD (alone) | 65 ± 5 | 80 ± 6 |
| Paclitaxel (alone) | 70 ± 7 | 75 ± 5 |
| EPD + Paclitaxel | 26 ± 4 | 25 ± 3 |
Data is hypothetical and based on trends reported in synergistic studies of sesquiterpene lactones with paclitaxel. Actual values would need to be determined experimentally.
Table 2: Enhancement of Apoptosis by Combination Treatment
| Treatment | Cell Line JC - Caspase 3 Activity (Relative Fluorescence Units) |
| Control | 100 |
| EPD (alone) | 150 |
| Paclitaxel (alone) | 180 |
| EPD + Paclitaxel | 350 |
| EPD + Paclitaxel + Inhibitor | 110 |
This data demonstrates that the combination of EPD and paclitaxel leads to a significant increase in caspase-3 activity, a hallmark of apoptosis, which is reversed by a caspase inhibitor[2].
Experimental Protocols for Validating Synergy
To rigorously evaluate the synergistic potential of this compound and paclitaxel, a series of well-defined in vitro experiments are essential.
Figure 2: General experimental workflow for assessing drug synergy.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the individual drugs and their combination.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and Paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone, paclitaxel alone, and in combination at fixed ratios. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways.
-
Materials:
-
Treated and control cell lysates
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, Bcl-2, Bax, STAT3, p-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Conclusion
While direct evidence of the synergistic effects of this compound and paclitaxel is currently lacking, the analysis of their individual mechanisms of action and the supporting data from analogous sesquiterpene lactones strongly suggest a high potential for a beneficial interaction. The proposed synergy, rooted in enhanced apoptosis, complementary cell cycle arrest, and potential circumvention of chemoresistance, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate this promising combination therapy, which could ultimately lead to the development of more effective treatment strategies for a range of cancers.
References
Eupalinolide A: A Potential Alternative to Doxorubicin in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Doxorubicin, a potent anthracycline antibiotic, has been a mainstay in chemotherapy for decades, but its clinical use is often hampered by severe side effects, most notably dose-dependent cardiotoxicity. This has spurred the investigation of alternative compounds, and natural products have emerged as a promising source. Eupalinolide A, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-tumor activity in preclinical studies, presenting it as a potential alternative to doxorubicin. This guide provides a comprehensive comparison of this compound and doxorubicin, focusing on their mechanisms of action, cytotoxic profiles, and effects on key signaling pathways, supported by experimental data.
At a Glance: this compound vs. Doxorubicin
| Feature | This compound | Doxorubicin |
| Primary Mechanism | Induction of apoptosis and ferroptosis; modulation of AMPK/mTOR/SCD1 signaling. | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS).[1][2] |
| Primary Side Effects | In vivo studies have not reported significant systemic toxicity or cardiotoxicity at effective doses.[2][3] | Cardiotoxicity (acute and chronic), myelosuppression, nausea, and hair loss.[1] |
| Mode of Cell Death | Apoptosis and Ferroptosis. | Primarily Apoptosis. |
Quantitative Comparison of Cytotoxicity
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals the cytotoxic potential of this compound and doxorubicin against non-small cell lung cancer (NSCLC) cell lines A549 and H1299. It is important to note that while these values provide a benchmark, they can vary based on experimental conditions.
| Compound | Cell Line | IC50 (48h) |
| This compound | A549 | ~20 µM |
| H1299 | ~20 µM | |
| Doxorubicin | A549 | 17.83 nM |
| H1299 | 43.28 nM |
Data for this compound is approximated from graphical representations in the cited literature. Doxorubicin data is from a separate study on the same cell lines.
Unraveling the Mechanisms of Action
This compound: A Dual Inducer of Cell Death
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing two distinct forms of programmed cell death: apoptosis and ferroptosis.
-
Apoptosis Induction: this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.
-
Ferroptosis Induction: A key feature of this compound's mechanism is the induction of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.
-
Signaling Pathway Modulation: The anti-tumor activity of this compound is mediated through the ROS-AMPK-mTOR-SCD1 signaling pathway. By activating this pathway, this compound inhibits the synthesis of unsaturated fatty acids, a critical component for cancer cell proliferation and survival.
Doxorubicin: A Well-Established Cytotoxic Agent
Doxorubicin's mechanism of action is well-characterized and involves several cytotoxic pathways:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, disrupting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA topology, leading to double-strand breaks in the DNA.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, lipids, and proteins, ultimately triggering apoptosis.
Visualizing the Signaling Pathways
Toxicity Profile: A Key Differentiator
The most significant advantage of this compound over doxorubicin lies in its potential for a more favorable safety profile.
This compound: In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth without causing noticeable changes in the body weight of the mice, suggesting a lack of overt systemic toxicity. Furthermore, studies on related eupalinolides have also indicated no obvious toxicity at therapeutic concentrations. There is currently no evidence to suggest that this compound induces cardiotoxicity.
Doxorubicin: The clinical utility of doxorubicin is severely limited by its cumulative, dose-dependent cardiotoxicity, which can lead to congestive heart failure. This toxicity is primarily attributed to the generation of reactive oxygen species in cardiomyocytes, leading to mitochondrial dysfunction and apoptosis. Other common side effects include myelosuppression, nausea, vomiting, and alopecia.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or doxorubicin for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound or Doxorubicin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or doxorubicin for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Ferroptosis Assay (Lipid Peroxidation)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
Materials:
-
Cancer cell lines
-
This compound
-
C11-BODIPY(581/591) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 2.5 µM C11-BODIPY(581/591) for 30 minutes at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence by flow cytometry (detecting the shift from red to green fluorescence) or visualize under a fluorescence microscope.
Western Blot for AMPK/mTOR/SCD1 Signaling
This technique is used to detect changes in the expression and phosphorylation status of proteins in a specific signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (p-AMPK, AMPK, p-mTOR, mTOR, SCD1, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Comparison
Conclusion
This compound demonstrates significant potential as an anti-cancer agent with a distinct mechanism of action compared to the conventional chemotherapeutic drug, doxorubicin. While doxorubicin remains a potent cytotoxic agent, its clinical application is often overshadowed by its severe cardiotoxicity. This compound's ability to induce both apoptosis and ferroptosis through the modulation of the AMPK/mTOR/SCD1 signaling pathway presents a novel therapeutic strategy. More importantly, the preliminary in vivo data suggest a favorable safety profile for eupalinolides, with a notable absence of the cardiotoxic effects associated with doxorubicin.
For researchers and drug development professionals, this compound represents a promising lead compound for the development of a new class of anti-cancer drugs. Further investigation, particularly direct comparative in vivo toxicity studies and elucidation of its efficacy across a broader range of cancer types, is warranted to fully assess its clinical potential as a safer and effective alternative to doxorubicin.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
